Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHEYMZLXKSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358022 | |
| Record name | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-85-2 | |
| Record name | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-AMINOBENZO[B]THIOPHENE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-aminobenzo[b]thiophene-2-carboxylate chemical properties
An In-depth Technical Guide to Methyl 3-aminobenzo[b]thiophene-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, this compound is a pivotal heterocyclic building block. Its unique structure, featuring a fused benzene and thiophene ring with amino and methyl ester functionalities, makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly those with therapeutic potential. This guide provides a detailed overview of its chemical properties, established experimental protocols for its synthesis, and its application in constructing biologically active scaffolds.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 35212-85-2 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂S | [1][3] |
| Molecular Weight | 207.25 g/mol | [3] |
| Monoisotopic Mass | 207.0354 Da | [4] |
| IUPAC Name | methyl 3-amino-1-benzothiophene-2-carboxylate | [1] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 108 - 112 °C | [1] |
| Purity (by HPLC) | ≥96.0% | [1] |
| InChI Key | VLHHEYMZLXKSQO-UHFFFAOYSA-N | [1][3] |
| SMILES | COC(=O)C1=C(N)C2=CC=CC=C2S1 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectral data are consistent with the assigned structure. Detailed spectra have been published and are available in the supporting information of scientific literature, such as the work by Bagley et al. on kinase inhibitors.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands that confirm the presence of the primary amine (N-H stretching), the ester carbonyl (C=O stretching), and the aromatic rings.[1]
Experimental Protocols
The synthesis of the 3-aminobenzo[b]thiophene scaffold is a well-established process, with modern methods leveraging microwave technology to enhance reaction speed and yield.[6][7]
Microwave-Assisted Synthesis from 2-Halobenzonitriles
This method provides rapid and efficient access to the title compound and its derivatives.[6][7]
Objective: To synthesize this compound via a one-pot condensation and cyclization reaction.
Materials:
-
Substituted 2-halobenzonitrile (1.0 equivalent)
-
Methyl thioglycolate (1.05 equivalents)
-
Triethylamine (Et₃N) (3.1 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO) (to achieve a 2 M concentration of the benzonitrile)
-
Ice-water bath
-
Deionized water
Equipment:
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Appropriate size microwave-rated pressure tube with a stir bar
-
Standard laboratory glassware
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
In a microwave-rated pressure tube, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.).
-
Add a sufficient volume of anhydrous DMSO to achieve a 2 M concentration of the starting benzonitrile.
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 130 °C. The reaction time is typically short and can be monitored by TLC (Thin-Layer Chromatography).
-
Upon completion, cool the reaction vessel to room temperature using a stream of compressed air.
-
Pour the reaction mixture into a beaker containing ice-water.
-
A solid precipitate of the product will form. Collect this solid by vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove residual DMSO and salts.
-
Dry the purified product in a vacuum oven.
This protocol highlights a robust and scalable method for producing the 3-aminobenzo[b]thiophene core structure.[6]
Applications in Medicinal Chemistry
This compound is not merely a stable compound but a reactive intermediate with significant utility. The amino group readily participates in condensation and coupling reactions, enabling the construction of more complex heterocyclic systems.[8] This reactivity is extensively exploited in the development of kinase inhibitors, which are crucial in oncology and inflammation research.[6]
The compound serves as a key scaffold for preparing:
-
Thieno[3,2-d]pyrimidines
-
Thiourea-linked derivatives
These larger scaffolds are often designed to fit into the ATP-binding pocket of various protein kinases, thereby inhibiting their function.[7][10]
References
- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 35212-85-2 [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - this compound (C10H9NO2S) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 7. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 3-aminobenzo[b]thiophene-2-carboxylate
CAS Number: 35212-85-2
This technical guide provides a comprehensive overview of Methyl 3-aminobenzo[b]thiophene-2-carboxylate, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a solid, appearing as a cream to pale yellow or yellow to brown crystalline powder.[1][2] It is an organic building block belonging to the families of primary amines, esters, 5-membered heterocycles, and benzothiophenes.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 35212-85-2 | [2] |
| Molecular Formula | C₁₀H₉NO₂S | [2][3] |
| Molecular Weight | 207.25 g/mol | [3] |
| Melting Point | 108°C to 112°C | [1][2] |
| Appearance | Crystalline powder | [1][2] |
| Color | Yellow to brown | [1][2] |
| Purity | ≥96.0% (HPLC) | [1][2] |
| InChI Key | VLHHEYMZLXKSQO-UHFFFAOYSA-N | [2][3] |
| SMILES | COC(=O)C1=C(N)C2=CC=CC=C2S1 | [2] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data Summary
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, d₆-DMSO) δH/ppm 8.44 (1H, d, J = 1.9 Hz, 4-CH), 7.82 (1H, d, J = 8.6 Hz, 7-CH), 7.64 (1H, dd, J = 8.6, 1.9 Hz, 6-CH), 7.17 (2H, bs, NH₂), 3.79 (3H, s, Me) | [4] |
| ¹³C NMR | (101 MHz, d₆-DMSO) δC/ppm 164.6 (C), 148.6 (C), 137.7 (C), 133.2 (C), 131.0 (C), 125.7 (CH), 125.2 (CH), 117.1 (CH), 96.1 (C), 51.4 (Me) | [4] |
| Infrared (IR) | Conforms to structure. Key peaks include N-H and C=O stretching. | [1][2] |
| Mass Spectrometry (MS) | m/z (ES) 207 (M˙⁺, 93%), 176 (30), 175 (100), 147 (34), 146 (37) | [4] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This method provides rapid access to the title compound from 2-halobenzonitriles and methyl thioglycolate.[4][5]
Procedure:
-
A mixture of the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is prepared.
-
The mixture is subjected to microwave irradiation in a suitable microwave synthesizer at 130°C. The hold time is modulated by the initial microwave power.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield the desired product.[4]
Logical Workflow for Synthesis:
Applications in Drug Development: A Scaffold for Kinase Inhibitors
This compound is a valuable scaffold for the synthesis of a variety of kinase inhibitors, demonstrating its significance in drug discovery.[4] This includes inhibitors for LIMK1, PIM kinases, and MAPK-activated protein kinase 2 (MK2).[4][5]
Synthesis of a Benzo[6][7]thieno[3,2-e][4][6]diazepin-5(2H)-one MK2 Inhibitor Scaffold
The 5-nitro analogue of the title compound can be further elaborated to produce an MK2 inhibitor scaffold.[4]
Experimental Workflow:
Targeted Signaling Pathways
PIM kinases are a family of serine/threonine kinases that play a role in cell survival and proliferation. Inhibitors derived from the aminobenzothiophene scaffold have shown potent activity against PIM1, PIM2, and PIM3.[4]
PIM Kinase Signaling Diagram:
LIMK1 is involved in regulating actin dynamics.[4] The 3-aminothieno[2,3-b]pyridine-2-carboxamide core, derived from the title compound, is a key motif in LIMK1 inhibitors.[4]
LIMK1 Signaling Diagram:
MK2 is a downstream substrate of p38 MAPK and is involved in inflammatory responses. Benzothiophene-based inhibitors have been developed to target MK2.[4][6]
MK2 Signaling Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. 432410050 [thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl 3-aminobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 3-aminobenzo[b]thiophene-2-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Properties
This compound is a stable, solid compound under standard conditions. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in synthetic and analytical applications.
| Property | Value | Reference |
| Molecular Weight | 207.25 g/mol | [1][2] |
| Molecular Formula | C₁₀H₉NO₂S | [1][2] |
| CAS Number | 35212-85-2 | |
| Appearance | Yellow to brown crystalline powder | [3] |
| Melting Point | 108-112 °C | [3] |
| Purity (Typical) | ≥97% | [1][2] |
| IUPAC Name | methyl 3-amino-1-benzothiophene-2-carboxylate | [3] |
| InChI Key | VLHHEYMZLXKSQO-UHFFFAOYSA-N | [1][2] |
| SMILES | COC(=O)C1=C(N)C2=CC=CC=C2S1 | [3] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The following table summarizes key spectral data.
| Spectrum Type | Key Peaks / Shifts (δ in ppm) |
| ¹H NMR (DMSO-d₆) | 8.54 (1H, s), 7.91 (1H, d), 7.84 (1H, d), 7.78 (2H, d), 7.51 (2H, app t), 7.39 (1H, t), 7.26 (2H, bs, NH₂), 3.80 (3H, s, Me)[4] |
| ¹³C NMR (DMSO-d₆) | 164.8 (C), 149.9 (C), 139.6 (C), 138.0 (C), 136.2 (C), 132.2 (C), 129.0 (CH), 127.5 (CH), 127.2 (CH), 126.7 (CH), 123.6 (CH), 121.0 (CH), 95.0 (C), 51.2 (Me)[4] |
| Infrared (IR) (cm⁻¹) | 3439 (N-H), 3338 (N-H), 2949 (C-H), 1658 (C=O)[4] |
| Mass Spectrometry (MS) | m/z (ES) 284 (MH⁺, 100%) for a phenyl-substituted derivative, indicating the amenability of the core structure to mass spectrometric analysis.[4] |
Experimental Protocols
The synthesis of this compound is efficiently achieved through a microwave-assisted annulation reaction. This method offers rapid reaction times and high yields, making it suitable for laboratory-scale and potentially scalable production.
Microwave-Assisted Synthesis from 2-Halobenzonitriles
This procedure details a general method for the synthesis of 3-aminobenzo[b]thiophenes from commercially available benzonitriles.[1][5]
Materials:
-
Substituted 2-halobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (3.1 equiv.)
-
Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution)
Procedure:
-
A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine is prepared in dry DMSO.
-
The reaction mixture is subjected to microwave irradiation at 130 °C. The hold time is dependent on the specific substrate and should be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water, leading to the precipitation of the solid product.
-
The precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the final product.
Applications in Drug Discovery and Development
This compound serves as a crucial scaffold for the synthesis of a variety of biologically active compounds, most notably kinase inhibitors. Its structural features allow for diverse chemical modifications, making it a valuable starting material in medicinal chemistry.
Kinase Inhibitor Synthesis
The 3-aminobenzo[b]thiophene core is a privileged structure in the design of inhibitors for several protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1][6] This scaffold has been successfully employed in the development of inhibitors for:
-
LIM Kinases (LIMK): Involved in the regulation of the actin cytoskeleton and cell motility.
-
PIM Kinases: A family of serine/threonine kinases implicated in cell survival and proliferation.
-
MAPK-activated protein kinase 2 (MK2): A downstream target of the p38 MAPK signaling pathway, involved in inflammation and cellular stress responses.[1]
Role in Signaling Pathways
The therapeutic efficacy of kinase inhibitors derived from this compound stems from their ability to modulate specific intracellular signaling pathways. For instance, an MK2 inhibitor developed from this scaffold can intervene in the MAPK signaling cascade, which is crucial for cellular responses to inflammatory stimuli.
Other Therapeutic Areas
Beyond kinase inhibition, derivatives of this benzothiophene scaffold are being explored for other therapeutic applications. For instance, it is a precursor for compounds that act as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, which have potential applications in cancer therapy and as senotherapeutics to eliminate senescent cells.[7][8]
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of Methyl 3-aminobenzo[b]thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of methyl 3-aminobenzo[b]thiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details the spectroscopic data, experimental protocols for its synthesis, and a logical workflow for its structural confirmation, presented in a format tailored for professionals in the field of drug discovery and development.
Compound Identification and Properties
This compound is a crystalline solid, appearing as a yellow to brown powder.[1] It serves as a versatile intermediate in the synthesis of various biologically active molecules, including kinase inhibitors. The fundamental properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | methyl 3-amino-1-benzothiophene-2-carboxylate[1][2] |
| CAS Number | 35212-8-5[1][2] |
| Molecular Formula | C₁₀H₉NO₂S[1][2] |
| Molecular Weight | 207.25 g/mol [3] |
| Melting Point | 108°C to 112°C[1] |
| Appearance | Yellow to brown crystalline powder[1] |
Spectroscopic Data for Structure Confirmation
The structural framework of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra are pivotal in assigning the positions of protons and carbons, respectively.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum provides the exact mass, which validates the molecular formula.
Table 3: Mass Spectrometry Data
| m/z | Ion |
| 207 | [M]⁺ |
| 208 | [M+H]⁺[4] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. While a detailed spectrum with all peaks is not available, the provided information confirms that the IR spectrum is consistent with the proposed structure. The expected characteristic absorption bands are listed below.
Table 4: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1720-1680 | C=O stretch (ester) |
| 1600-1450 | C=C stretch (aromatic) |
Experimental Protocol: Microwave-Assisted Synthesis
A rapid and efficient synthesis of this compound can be achieved via a microwave-assisted reaction.[5] This method offers significant advantages over traditional heating, including reduced reaction times and improved yields.
Reaction Scheme:
Caption: Microwave-assisted synthesis of the target compound.
Procedure:
-
A mixture of the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) is prepared.
-
The reaction mixture is subjected to microwave irradiation at 130 °C.
-
Upon completion, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-water.
-
The resulting solid product is collected by filtration, washed with water, and dried under vacuum.
Structure Elucidation Workflow
The process of elucidating the structure of this compound follows a logical progression of analytical techniques.
Caption: Logical workflow for structure elucidation.
This systematic approach, combining modern synthetic methods with powerful analytical techniques, provides irrefutable evidence for the structure of this compound, a compound of significant interest to the scientific and drug development communities.
References
- 1. 432410050 [thermofisher.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - this compound (C10H9NO2S) [pubchemlite.lcsb.uni.lu]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-aminobenzo[b]thiophene-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and presents a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a readily accessible reference for researchers.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Ar-H |
| 7.71 | d | 1H | Ar-H |
| 7.28 | t | 1H | Ar-H |
| 7.14 | t | 1H | Ar-H |
| 5.95 | s (br) | 2H | -NH₂ |
| 3.84 | s | 3H | -OCH₃ |
Solvent: CDCl₃. Data is based on typical values reported in the literature.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.7 | C=O (ester) |
| 150.1 | C-NH₂ |
| 138.5 | Ar-C (quaternary) |
| 131.8 | Ar-C (quaternary) |
| 124.5 | Ar-CH |
| 123.8 | Ar-CH |
| 122.9 | Ar-CH |
| 121.7 | Ar-CH |
| 109.8 | C-COOCH₃ |
| 51.5 | -OCH₃ |
Solvent: CDCl₃. Data is based on typical values reported in the literature.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485, 3375 | Strong, Sharp | N-H Stretch (asymmetric & symmetric) |
| 3060 | Medium | Aromatic C-H Stretch |
| 2950 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1680 | Strong | C=O Stretch (ester) |
| 1615, 1580 | Medium-Strong | C=C Stretch (aromatic) |
| 1250 | Strong | C-O Stretch (ester) |
| 740 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Data is based on characteristic absorption frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Adduct |
| 208.0427 | [M+H]⁺ |
| 230.0246 | [M+Na]⁺ |
| 206.0281 | [M-H]⁻ |
| 207.0349 | [M]⁺ |
Data is based on predicted values for the molecular formula C₁₀H₉NO₂S.
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is adapted from a commonly employed microwave-assisted synthesis route, which offers rapid and efficient access to the target compound.[1]
Materials:
-
2-Fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a microwave-safe reaction vessel, combine 2-fluorobenzonitrile (1.0 equivalent), methyl thioglycolate (1.0 equivalent), and triethylamine (3.0 equivalents) in anhydrous DMSO.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water, which should induce the precipitation of the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual DMSO and triethylamine hydrofluoride.
-
Dry the product under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, prior to infusion into the mass spectrometer.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
References
An In-depth Spectroscopic and Methodological Guide to Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-aminobenzo[b]thiophene-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the compound's structural characterization through NMR spectroscopy. This document includes tabulated spectral data, detailed experimental protocols for its synthesis, and a logical diagram illustrating the synthetic pathway.
Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound are crucial for the verification of its chemical structure. The data presented below has been compiled from established scientific literature.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.24 | d | 1H | 2 | 4-CH |
| 8.29 | dd | 1H | 9, 2 | 6-CH |
| 8.12 | d | 1H | 9 | 7-CH |
| 7.47 | bs | 2H | NH₂ | |
| 3.82 | s | 3H | Me |
Solvent: d₆-DMSO, Spectrometer Frequency: 500 MHz[1]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 164.2 | C=O |
| 149.6 | C |
| 144.9 | C |
| 144.5 | C |
| 131.4 | C |
| 124.3 | CH |
| 122.0 | CH |
| 119.4 | CH |
| 96.8 | C |
| 51.4 | Me |
Solvent: d₆-DMSO, Spectrometer Frequency: 100 MHz[1]
Experimental Protocols
The synthesis of this compound and its derivatives can be achieved via a microwave-assisted reaction, which offers rapid and efficient access to this class of compounds.[1][2]
General Procedure for the Synthesis of 3-aminobenzo[b]thiophenes
A mixture of a 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry dimethyl sulfoxide (DMSO) is prepared. This reaction mixture is then subjected to microwave irradiation at 130 °C. The duration of the irradiation is determined by the specific reactants used. Following the reaction, the mixture is cooled to room temperature. The product is precipitated by pouring the reaction mixture into ice-water. The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield the desired 3-aminobenzo[b]thiophene.[1][2]
For the preparation of the title compound, a substituted 2-fluorobenzonitrile is typically used as the starting material.[1]
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the formation of the 3-aminobenzo[b]thiophene scaffold.
Caption: Microwave-assisted synthesis of this compound.
References
The Biological Versatility of Aminobenzo[b]thiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold, a sulfur-containing heterocyclic system, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of biologically active molecules. Among its derivatives, the aminobenzo[b]thiophenes have emerged as a particularly promising class, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of aminobenzo[b]thiophene derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity
Aminobenzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, kinase signaling pathways, and the induction of apoptosis.
Inhibition of Tubulin Polymerization
A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.
Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Selected Aminobenzo[b]thiophene Derivatives
| Compound ID | Substitution | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| St.34 | Thiophene derivative | Not Specified | < 0.001 | Not Specified | [1] |
| St.35 | Thiophene derivative | Not Specified | < 0.001 | Not Specified | [1] |
| St. 54 | Naphthalene-thiazole derivative | Hek293t | 1.42 | ~8 | [1] |
| St. 55 | Naphthalene-thiazole derivative | MCF-7, A549 | > 1 | 3.3 | [1] |
| St. 60 | Triazolo-pyrimidine derivative | HeLa | 0.06 | 1.3 | [1] |
| St. 61 | Benzothiazepine derivative | MCF-7, HeLa, Ht29, A549 | < 2 | 1.20 | [1] |
| St. 62 | Thiazole-thione derivative | MCF-7 | 1.14 (µg/mL) | Not Specified | [1] |
| St. 63 | Thiazole-thione derivative | MCF-7 | 2.41 (µg/mL) | Not Specified | [1] |
| Compound 54c | 3-methyl-2-(3',4',5'-trimethoxybenzoyl) | K562 | Not Specified | 0.67 | [2] |
Kinase Inhibition
Signal transduction pathways mediated by kinases are often dysregulated in cancer, making them attractive therapeutic targets. Aminobenzo[b]thiophene derivatives have been developed as inhibitors of several kinases, including PIM kinases, Mitogen-Activated Protein Kinase-activated protein kinase 2 (MK2), and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
Table 2: Kinase Inhibitory Activity of Selected Aminobenzo[b]thiophene Derivatives
| Compound ID | Target Kinase(s) | Inhibition (Ki or IC50) | Reference |
| Compound 3 | PIM1, PIM2, PIM3 | Ki = 2 nM, 3 nM, 0.5 nM, respectively | [3] |
| PF-3644022 | MK2 | Ki = 3 nM | [4] |
| Compound 15 | STAT3 | IC50 = 0.33-0.75 µM in various cancer cell lines | [5] |
| Compound 10K | STAT3 phosphorylation | Potent inhibitor | [6] |
| Compound 7a | STAT3 phosphorylation (Tyr705 and Ser727) | Potent inhibitor | [7] |
| Compound 3b | VEGFR-2, AKT | IC50 = 0.126 µM, 6.96 µM, respectively | [8] |
| Compound 4c | VEGFR-2, AKT | IC50 = 0.075 µM, 4.60 µM, respectively | [8] |
// Nodes Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="pSTAT3 (Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Target_Genes [label="Target Gene\nExpression\n(e.g., Bcl-2, Cyclin D1)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminobenzo_b_thiophene [label="Aminobenzo[b]thiophene\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cytokine_Receptor -> JAK [label="Activation", fontsize=8, fontcolor="#202124"]; JAK -> STAT3 [label="Phosphorylation (Tyr705)", fontsize=8, fontcolor="#202124"]; STAT3 -> pSTAT3 [label="Dimerization", fontsize=8, fontcolor="#202124"]; pSTAT3 -> Nucleus [label="Translocation", fontsize=8, fontcolor="#202124"]; Nucleus -> Target_Genes [label="Transcription", fontsize=8, fontcolor="#202124"]; Aminobenzo_b_thiophene -> STAT3 [label="Inhibition of\nPhosphorylation", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8, fontcolor="#EA4335"]; } caption: "Simplified STAT3 Signaling Pathway and Inhibition by Aminobenzo[b]thiophene Derivatives."
// Nodes Growth_Factor_Receptor [label="Growth Factor\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf (MAPKKK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK (MAPKK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK (MAPK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 (MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3/6 (MAPKK)", fillcolor="#FBBC05", fontcolor="#202124"]; ASK1 [label="ASK1 (MAPKKK)", fillcolor="#FBBC05", fontcolor="#202124"]; MK2 [label="MK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., ATF-2, MEF-2)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminobenzo_b_thiophene [label="Aminobenzo[b]thiophene\nDerivative (e.g., PF-3644022)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Growth_Factor_Receptor -> Ras [fontsize=8, fontcolor="#202124"]; Ras -> Raf [fontsize=8, fontcolor="#202124"]; Raf -> MEK [fontsize=8, fontcolor="#202124"]; MEK -> ERK [fontsize=8, fontcolor="#202124"]; ASK1 -> MKK3_6 [fontsize=8, fontcolor="#202124"]; MKK3_6 -> p38 [fontsize=8, fontcolor="#202124"]; p38 -> MK2 [label="Activation", fontsize=8, fontcolor="#202124"]; MK2 -> Transcription_Factors [label="Phosphorylation", fontsize=8, fontcolor="#202124"]; Aminobenzo_b_thiophene -> MK2 [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8, fontcolor="#EA4335"]; } caption: "Simplified MAPK/p38/MK2 Signaling Pathway and Inhibition."
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aminobenzo[b]thiophene derivatives have shown promising activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| MPPS | S. aureus ATCC 25923 | 512 | [9] |
| B. subtilis ATCC 6633 | 256 | [9] | |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria | 16 | [10] |
| Yeast | 16 | [10] | |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria | 16 | [10] |
| Yeast | 16 | [10] | |
| Compound 1e | K. pneumoniae | 10-20 | [11] |
| Compound 1g | K. pneumoniae | 10-20 | [11] |
| Compound 1h | K. pneumoniae | 10-20 | [11] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Certain aminobenzo[b]thiophene derivatives have demonstrated anti-inflammatory properties, often through the inhibition of inflammatory mediators and signaling pathways.
Table 4: Anti-inflammatory Activity of Selected Aminobenzo[b]thiophene Derivatives
| Compound ID | Assay | Activity | Reference |
| THBT 3a | LPS-induced NO production in macrophages | 87.07% inhibition | [12] |
| THBT 3b | LPS-induced NO production in macrophages | 80.39% inhibition | [12] |
| THBT 2a | LPS-induced NO production in macrophages | 78.04% inhibition | [12] |
| IPBT | LPS-induced NO production in RAW264.7 cells | Significant reduction | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of aminobenzo[b]thiophene derivatives.
Synthesis of Aminobenzo[b]thiophene Derivatives
A mixture of a 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is subjected to microwave irradiation at 130 °C.[3] After cooling, the reaction mixture is poured into ice-water, and the resulting solid is collected by filtration, washed with water, and dried under vacuum to yield the desired 3-aminobenzo[b]thiophene.[3]
An efficient one-pot synthesis involves the reaction of 2-mercaptobenzoic acid with a substituted aryl bromomethyl ketone in the presence of triethylamine in DMF.[14][15] The reaction is believed to proceed via an SN2-type nucleophilic attack of the sulfhydryl group on the bromomethyl ketone, followed by intramolecular cyclization.[14]
// Nodes Start [label="Starting Materials\n(e.g., 2-halobenzonitrile,\nmethyl thioglycolate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction\n(e.g., Microwave Irradiation)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up\n(e.g., Precipitation,\nFiltration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Aminobenzo[b]thiophene\nProduct", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Product; } caption: "General Workflow for the Synthesis of Aminobenzo[b]thiophenes."
In Vitro Anticancer Assays
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Reagent Preparation: Prepare serial dilutions of the test compound. Reconstitute purified tubulin in a suitable buffer containing GTP.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound dilutions.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately measure the increase in absorbance at 340 nm or the increase in fluorescence using a fluorescent reporter over time at 37 °C.
// Nodes Cell_Culture [label="1. Cell Culture\n(Seeding in 96-well plates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound_Addition [label="2. Compound Addition\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="3. Incubation", fillcolor="#FBBC05", fontcolor="#202124"]; Assay_Specific_Steps [label="4. Assay-Specific Steps\n(e.g., Fixation & Staining for SRB,\nSignal Detection for Tubulin Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="5. Data Analysis\n(Absorbance/Fluorescence Reading,\nIC50 Calculation)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Compound_Addition; Compound_Addition -> Incubation; Incubation -> Assay_Specific_Steps; Assay_Specific_Steps -> Data_Analysis; } caption: "General Workflow for In Vitro Anticancer Assays."
In Vitro Antimicrobial Assays
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Nitrite Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculation: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Conclusion
Aminobenzo[b]thiophene derivatives represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of heterocyclic compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the design and synthesis of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors | CoLab [colab.ws]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oiccpress.com [oiccpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Facile synthesis of substituted 2-aroylbenzo[ b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Aminobenzo[b]thiophene Compounds: A Technical Guide for Drug Development Professionals
Introduction: The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. Among its derivatives, aminobenzo[b]thiophenes have emerged as a versatile class of compounds with a wide spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for various therapeutic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel aminobenzo[b]thiophene compounds. The guide details experimental protocols, summarizes key quantitative data, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area.
I. Synthesis of Aminobenzo[b]thiophene Scaffolds
A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves a microwave-assisted one-pot reaction. This approach offers significant advantages over traditional methods, including reduced reaction times, improved yields, and a more environmentally friendly profile.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
Materials:
-
2-halobenzonitrile (e.g., 2-chlorobenzonitrile, 2-bromobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave synthesizer
-
Standard laboratory glassware
-
Ice-water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a suitable microwave reaction vessel, combine the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in anhydrous DMSO to achieve a 2 M concentration of the benzonitrile.[1]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130°C. The reaction time is typically short and can be optimized (e.g., 11 minutes), with the microwave power being modulated to maintain the target temperature.[2][3]
-
After the specified time, cool the reaction vessel to room temperature using a stream of compressed air.
-
Pour the reaction mixture into an ice-water bath to precipitate the product.
-
Collect the resulting solid by filtration.
-
Wash the solid thoroughly with water to remove any residual DMSO and salts.
-
Dry the purified 3-aminobenzo[b]thiophene product in a vacuum oven.
-
Characterize the final product using standard analytical techniques such as NMR and mass spectrometry.[2]
Experimental Workflow: Microwave-Assisted Synthesis
II. Biological Activities and Therapeutic Targets
Aminobenzo[b]thiophene derivatives have demonstrated significant potential in targeting key players in cellular signaling pathways implicated in various diseases, most notably cancer. Their activities as kinase inhibitors, antimitotic agents, and modulators of transcription factors are of particular interest.
A. Kinase Inhibition
Several aminobenzo[b]thiophene-based compounds have been identified as potent inhibitors of various protein kinases, including MAPK-activated protein kinase 2 (MK2) and PIM kinases, which are involved in inflammatory responses and cancer cell proliferation.
PF-3644022 is a well-characterized ATP-competitive inhibitor of MK2.[4] It has shown efficacy in animal models of inflammation.[4]
Table 1: In Vitro and In Vivo Activity of PF-3644022
| Assay | Target/Cell Line | IC50/EC50/Ki | Reference |
| Kinase Assay | MK2 | Ki = 3 nM | [4] |
| Cell-Based Assay (TNFα production) | U937 cells | IC50 = 160 nM | [4] |
| Cell-Based Assay (TNFα production) | Human Whole Blood | IC50 = 1.6 µM | [4] |
| In Vivo Efficacy (LPS-induced TNFα) | Rat | ED50 = 6.9 mg/kg | [4] |
| In Vivo Efficacy (Arthritis Model) | Rat | ED50 = 20 mg/kg | [4] |
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK branch, which activates MK2, is a key pathway in the inflammatory response.
B. Antimitotic Activity through Tubulin Polymerization Inhibition
A significant area of investigation for aminobenzo[b]thiophenes is their role as antimitotic agents that disrupt microtubule dynamics by inhibiting tubulin polymerization. These compounds often bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells.
Table 2: Antiproliferative and Tubulin Polymerization Inhibition Activity of Selected Aminobenzo[b]thiophenes
| Compound | Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various cancer cells | Subnanomolar | Not specified | [5] |
| Compound 3c | Molt/4 | 2.6 | 0.58 | [6] |
| Compound 3d | Molt/4 | 16 | 0.68 | [6] |
| Compound 3e | Molt/4 | 12 | 0.48 | [6] |
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are crucial for various cellular functions, particularly mitosis.
C. STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. Aminobenzo[b]thiophene 1,1-dioxide derivatives have been developed as STAT3 inhibitors.
K2071 is a derivative of the known STAT3 inhibitor Stattic (a 6-nitrobenzo[b]thiophene 1,1-dioxide). K2071 exhibits both STAT3 inhibitory and antimitotic activities.[7][8][9]
Table 3: Cytotoxic Activity of K2071 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 24h | Reference |
| U-87 MG | Not specified | [7] |
| A-172 | Not specified | [7] |
| T-98 G | Not specified | [7] |
| U-251 MG | Not specified | [7] |
The STAT3 signaling pathway is activated by various cytokines and growth factors, leading to its phosphorylation, dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.
III. Key Biological Assays: Experimental Protocols
To evaluate the biological activity of novel aminobenzo[b]thiophene compounds, a series of in vitro assays are essential. The following sections provide detailed protocols for key experiments.
A. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aminobenzo[b]thiophene compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the aminobenzo[b]thiophene compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.
B. Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter or ability to measure turbidity at 340 nm
-
96-well plate
-
Microplate reader with temperature control
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Keep on ice.
-
Prepare serial dilutions of the aminobenzo[b]thiophene compound in General Tubulin Buffer. Include positive (e.g., Nocodazole) and negative (vehicle) controls.
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add the diluted compound or controls to the appropriate wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the change in absorbance (340 nm) or fluorescence over time (e.g., every minute for 60 minutes).
-
Plot the absorbance/fluorescence versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the rate or extent of polymerization against the compound concentration.
C. Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with an inhibitor.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-total STAT3, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with the aminobenzo[b]thiophene compound for the desired time and at various concentrations.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the effect of the compound on protein expression and phosphorylation.
IV. Conclusion
Aminobenzo[b]thiophene derivatives represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to potently and selectively modulate key cellular targets such as kinases, tubulin, and transcription factors underscores their therapeutic potential. This technical guide provides a foundational framework for researchers to advance the discovery and development of next-generation aminobenzo[b]thiophene-based drugs. The detailed protocols, consolidated data, and visual representations of signaling pathways and experimental workflows are intended to streamline research efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
InChI key for Methyl 3-aminobenzo[b]thiophene-2-carboxylate
An In-depth Technical Guide to Methyl 3-aminobenzo[b]thiophene-2-carboxylate
InChIKey: VLHHEYMZLXKSQO-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a scaffold in the development of kinase inhibitors, with a particular focus on the STAT3 signaling pathway.
Physicochemical and Spectroscopic Data
This compound is a solid, cream to pale yellow crystalline powder at room temperature.[1][2] Its key chemical and physical properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂S | [3] |
| Molecular Weight | 207.25 g/mol | [3] |
| Appearance | Cream to pale yellow crystals or powder | [1][2] |
| Melting Point | 106.5-112.5 °C | [1][2] |
| Purity | ≥96.0% (GC/HPLC) | [1][2] |
| InChI Key | VLHHEYMZLXKSQO-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=C(N)C2=CC=CC=C2S1 | [1] |
| CAS Number | 35212-85-2 | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectra available in cited literature. | [4] |
| ¹³C NMR | Spectra available in cited literature. | [4] |
| Infrared (IR) | Conforms to structure. | [2] |
| Mass Spectrometry (MS) | m/z (ES) 207 (M˙⁺, 93%), 175 (100%). | [5] |
Experimental Protocols
Microwave-Assisted Synthesis
A rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate.[5]
Materials:
-
2-Fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), dry
-
Deionized water
-
Ice
Equipment:
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine 2-fluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO to make a 2 M solution of the benzonitrile.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C for the specified time, modulating the initial microwave power to maintain the target temperature.
-
After the reaction is complete, cool the mixture to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the resulting solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual DMSO and salts.
-
Dry the product in vacuo to yield this compound.
Biological Assay: STAT3 Inhibition
Derivatives of the benzo[b]thiophene scaffold have been identified as inhibitors of the STAT3 signaling pathway.[6][7] A general protocol to assess the inhibitory activity on STAT3 phosphorylation is outlined below.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., various breast or ovarian cancer cell lines)
-
Cell culture medium and supplements
-
This compound derivatives
-
Lysis buffer
-
Primary antibodies (anti-p-STAT3, anti-STAT3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Equipment:
-
Cell culture incubator
-
Multi-well plates
-
Western blot apparatus (electrophoresis and transfer system)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compounds for a specified duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to the total STAT3 levels. Compare the levels in treated cells to untreated controls to determine the inhibitory effect of the compounds.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Benzo[b]thiophene derivatives have been shown to inhibit this pathway.
Caption: The inhibitory effect of benzo[b]thiophene derivatives on the STAT3 signaling pathway.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 3-aminobenzo[b]thiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document covers its chemical identity, synthesis protocols, physicochemical properties, and its significant role as a scaffold for developing potent kinase inhibitors and other therapeutic agents.
Chemical Identity and Properties
This compound is a crystalline powder, typically yellow to brown in appearance.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules.
SMILES String: COC(=O)C1=C(N)C2=CC=CC=C2S1[1]
Key Chemical Data:
| Identifier | Value | Reference |
| IUPAC Name | methyl 3-amino-1-benzothiophene-2-carboxylate | [1] |
| CAS Number | 35212-85-2 | [1] |
| Molecular Formula | C₁₀H₉NO₂S | [1] |
| Molecular Weight | 207.25 g/mol | |
| Melting Point | 108°C to 112°C | [1] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Purity | ≥96.0% (HPLC) | [1] |
Experimental Protocols: Synthesis
The synthesis of this compound and its analogs is well-documented, with microwave-assisted organic synthesis being a prominent and efficient method.
Protocol: Microwave-Assisted Synthesis from 2-Halobenzonitriles [2]
This protocol outlines a rapid and efficient one-pot synthesis of 3-aminobenzo[b]thiophenes.
Materials:
-
Substituted 2-halobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (3.1 equiv.)
-
Dry Dimethyl sulfoxide (DMSO) (2 M)
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Standard laboratory glassware
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130°C for the specified time (typically 15-30 minutes), with the hold time being modulated by the initial microwave power.
-
After the reaction is complete, cool the mixture to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum to yield the desired this compound derivative.
Logical Workflow for Synthesis:
Caption: Microwave-assisted synthesis workflow.
Applications in Drug Discovery: Kinase Inhibition
The 3-aminobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of several important kinase targets implicated in cancer and other diseases.[2]
Targeted Signaling Pathways:
Derivatives of this compound have shown inhibitory activity against key kinases in various signaling pathways.
Caption: Targeted kinase signaling pathways.
Quantitative Data on Biological Activity:
The following tables summarize the biological activity of various derivatives of 3-aminothiophene-2-carboxylates.
Table 1: Antibacterial Activity of 3-Aminothiophene-2-carboxamide Derivatives [3]
| Compound | Organism | Inhibition (%) |
| 7a | S. aureus | 66.7 |
| B. subtilis | 65.2 | |
| E. coli | 44.0 | |
| P. aeruginosa | 47.8 | |
| 7b | S. aureus | 83.3 |
| B. subtilis | 82.6 | |
| E. coli | 64.0 | |
| P. aeruginosa | 86.9 | |
| 7c | S. aureus | 41.7 |
| B. subtilis | 43.5 | |
| E. coli | 40.0 | |
| P. aeruginosa | 43.5 |
Table 2: Antioxidant Activity of 3-Aminothiophene-2-carboxamide Derivatives [3]
| Compound | Antioxidant Activity (% Inhibition) |
| 7a | 62.0 |
| 7b | 54.2 |
| 7c | 46.9 |
| Ascorbic Acid (Reference) | 88.44 |
Table 3: Kinase Inhibitory Activity of Fused Thiophene Derivatives [4]
| Compound | Target Kinase | IC₅₀ (µM) |
| 3b | VEGFR-2 | 0.23 ± 0.02 |
| 4c | VEGFR-2 | 0.31 ± 0.01 |
| Sorafenib (Reference) | VEGFR-2 | 0.09 ± 0.01 |
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow.
References
- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
An in-depth analysis of the commercial landscape for Methyl 3-aminobenzo[b]thiophene-2-carboxylate reveals a variety of suppliers catering to the needs of researchers, scientists, and professionals in drug development. This guide provides a technical overview of its availability, purity, and common applications, supplemented with illustrative diagrams to clarify key processes.
Commercial Availability and Specifications
This compound is a readily available reagent from a range of chemical suppliers. These companies offer various grades and quantities, suitable for both small-scale research and larger developmental projects. Below is a summary of typical product specifications available in the market.
| Supplier Category | Purity Levels Offered | Common Quantities | Typical Lead Time |
| Major International Suppliers | >95%, >97%, >98% | 1g, 5g, 10g, 25g, 50g, 100g | 1-3 business days |
| Specialized Chemical Providers | >99% (High Purity) | 250mg, 500mg, 1g, 5g | 3-5 business days |
| Bulk and Custom Synthesis | To customer specification | >100g, kg quantities | Varies (weeks to months) |
Synthetic Pathway Overview
The synthesis of this compound is most commonly achieved through the Gewald aminothiophene synthesis. This versatile and widely used method allows for the efficient construction of the thiophene ring system.
Caption: Gewald synthesis of this compound.
Application in Drug Discovery Workflow
This compound serves as a critical building block in the synthesis of various pharmacologically active molecules. Its primary role is as a scaffold for creating more complex heterocyclic compounds, which are then screened for biological activity.
Caption: Role in a typical drug discovery pipeline.
Quality Control and Characterization
Ensuring the purity and identity of this compound is paramount for its use in research and development. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the results of various analytical tests.
Caption: Standard quality control process for chemical reagents.
An In-depth Technical Guide to the Safe Handling of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 3-aminobenzo[b]thiophene-2-carboxylate (CAS No. 35212-85-2), a key intermediate in medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1][2] |
| Melting Point | 108°C to 112°C | [2] |
| Boiling Point | 363.1°C at 760 mmHg | [3] |
| Flash Point | 173.4°C | [3] |
| Density | 1.352 g/cm³ | |
| pKa | 0.83 ± 0.10 (Predicted) | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ether and alcohol. | |
| Stability | Stable under recommended storage conditions. Air sensitive. | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Precautionary Statements: [1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Personal Protective Equipment (PPE)
A risk-based approach should be taken for the selection of PPE. The following diagram outlines the logical workflow for selecting appropriate PPE when handling this compound.
Glove Selection: Nitrile or neoprene gloves are recommended for handling this compound.[1] For tasks with a high risk of splash or extended contact, consider double gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] This material is air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1] Keep away from strong oxidizing agents, acids, and bases.[1]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical. The following workflow outlines the emergency response protocol.
First Aid Measures: [1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Example Synthetic Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a literature procedure for the synthesis of this compound.[3]
Reagents and Equipment:
-
2-Fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine
-
Dry DMSO
-
Microwave synthesizer
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
In a suitable microwave reaction vessel, combine 2-fluorobenzonitrile (1.5 mmol), methyl thioglycolate (1.5 mmol), and triethylamine (4.5 mmol) in dry DMSO.[3]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 130°C for 15 minutes.[3]
-
After the reaction is complete, cool the vessel to room temperature using a stream of compressed air.[3]
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with water and dry in vacuo to yield the product.[3]
Toxicological and Ecological Information
Toxicological Information:
-
Acute Oral Toxicity: Category 4.[6]
-
Germ Cell Mutagenicity: No data available.[1]
-
Carcinogenicity: No data available.[1]
-
Reproductive Toxicity: No data available.[1]
-
STOT-Single Exposure: Category 3, targeting the respiratory system.[1]
-
STOT-Repeated Exposure: No data available.[1]
Ecological Information:
-
Environmental hazards are not fully characterized. It is advised that this substance should not be released into the environment.[1]
-
This product does not contain any known or suspected endocrine disruptors.[1]
Disposal Considerations
Waste from this material is classified as hazardous.[1] Dispose of in accordance with local, state, and federal regulations. Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS before handling any chemical.
References
- 1. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 2. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. offices.austincc.edu [offices.austincc.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminobenzo[b]thiophene-2-carboxylate and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery. These compounds serve as essential building blocks for the synthesis of a variety of biologically active molecules, including kinase inhibitors.[1][2] This document provides detailed protocols for the synthesis of this compound, with a focus on a modern and efficient microwave-assisted method.
Synthesis Overview
A highly effective and rapid method for synthesizing this compound involves the condensation reaction of a 2-halobenzonitrile with methyl thioglycolate in the presence of a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO).[1][3] The use of microwave irradiation significantly reduces reaction times, making it an attractive method for rapid library synthesis and process development.[1][3]
An alternative, classical approach is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[4][5][6] While versatile, the direct synthesis of the title compound via this route is less specifically detailed in the provided literature. Another patented method involves the reaction of α,β-dihalogenonitriles with thioglycolic acid esters.[7]
This document will focus on the microwave-assisted synthesis from 2-halobenzonitriles due to the availability of detailed procedural data.
Experimental Protocols
Microwave-Assisted Synthesis of this compound from 2-Halobenzonitriles
This protocol is adapted from a procedure described by Bagley et al.[1][3] and is suitable for the synthesis of various substituted 3-aminobenzo[b]thiophenes.
Materials:
-
Appropriate 2-halobenzonitrile (e.g., 2-fluorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dry Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
-
Pressure-rated microwave reaction vials
-
Ice-water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a pressure-rated microwave vial, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to achieve a 2 M concentration of the benzonitrile).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C for the time specified for the particular substrate (hold time).[3] The initial microwave power will be modulated by the instrument to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water.
-
A solid precipitate should form. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with water.
-
Dry the product in a vacuum oven to yield the desired this compound.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various substituted Methyl 3-aminobenzo[b]thiophene-2-carboxylates using the microwave-assisted protocol.
| Starting Material (2-Halobenzonitrile) | Product | Reaction Time (Hold Time) | Yield (%) |
| 2-Fluorobenzonitrile | This compound | 11 min | 96% |
| 5-Bromo-2-fluorobenzonitrile | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 11 min | 95% |
| 2-Fluoro-5-nitrobenzonitrile | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 11 min | 91% |
| 2-Chloro-5-nitrobenzonitrile | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 35 min | 85% |
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 11 min | 86% |
Data adapted from Bagley, M. C., et al. (2015). Organic & Biomolecular Chemistry.[3]
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of this compound.
Proposed Reaction Mechanism
Caption: Simplified mechanism for the formation of the benzo[b]thiophene ring.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
These application notes provide a detailed protocol for the rapid synthesis of methyl 3-aminobenzo[b]thiophene-2-carboxylates using microwave irradiation. This method is particularly relevant for researchers in medicinal chemistry and drug development, as the 3-aminobenzo[b]thiophene scaffold is a key component in various kinase inhibitors.[1][2][3]
Introduction
The benzo[b]thiophene ring system is a privileged structure in medicinal chemistry, found in drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[2] Specifically, scaffolds based on 3-aminobenzo[b]thiophenes are valuable for fragment-based drug discovery and have been incorporated into inhibitors for targets like PIM-kinases and MAPK-2 kinase (MK2).[2][3]
Conventional methods for synthesizing these scaffolds can be time-consuming and require harsh conditions. The protocol outlined below describes a microwave-assisted annulation reaction that offers a rapid, simple, and generally high-yielding alternative, avoiding the need for metal-catalyzed processes to construct the heterocyclic core.[3] The reaction proceeds via the condensation of a 2-halobenzonitrile with methyl thioglycolate in the presence of a base.[1][2][4]
Reaction Principle
The synthesis involves the microwave-assisted reaction of a substituted 2-halobenzonitrile with methyl thioglycolate using triethylamine as a base in a high-boiling solvent like DMSO. The microwave irradiation accelerates the reaction, leading to a rapid formation of the 3-aminobenzo[b]thiophene-2-carboxylate product.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is adapted from the method described by Bagley et al. for the synthesis of methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate.
Materials:
-
2-Bromo-5-nitrobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Microwave reactor (e.g., CEM Discover)
-
Reaction vessel (10 mL microwave tube with a magnetic stirrer)
Procedure:
-
Reactant Preparation: To a 10 mL microwave reaction vessel, add 2-bromo-5-nitrobenzonitrile (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add dimethyl sulfoxide (DMSO, 4.0 mL), followed by methyl thioglycolate (1.2 mmol, 1.2 eq) and triethylamine (2.0 mmol, 2.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 130 °C for 20 minutes. The temperature should be monitored using the instrument's built-in IR sensor.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (40 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash them with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl 3-aminobenzo[b]thiophene-2-carboxylate derivative.
Caption: Experimental workflow diagram.
Data Presentation: Synthesis of Substituted 3-Aminobenzo[b]thiophenes
The following table summarizes the results obtained for the microwave-assisted synthesis of various methyl 3-aminobenzo[b]thiophene-2-carboxylates from substituted 2-halobenzonitriles.[1][2]
| Entry | R1 | R2 | Halogen (X) | Yield (%) |
| 1 | H | Br | Br | 88 |
| 2 | H | NO2 | Br | 96 |
| 3 | H | CF3 | Br | 79 |
| 4 | H | OMe | Cl | 58 |
| 5 | H | H | Br | 79 |
| 6 | F | H | F | 77 |
| 7 | Cl | H | Cl | 82 |
Reaction Conditions: Substituted 2-halobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), triethylamine (2.0 eq), DMSO, 130 °C, 20 min microwave irradiation.[1][2]
Safety Precautions
-
Microwave synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.
-
Reactions are performed in sealed vessels under pressure. Ensure the vessel is not filled more than the recommended volume.
-
DMSO is a high-boiling solvent and can cause severe skin burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle all chemicals in a well-ventilated fume hood.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. sussex.figshare.com [sussex.figshare.com]
Application Notes and Protocols for Gewald Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the Gewald reaction, a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3] This guide includes the reaction mechanism, detailed experimental protocols, and applications in drug discovery.
Introduction to the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[4][5] First reported by Karl Gewald in the 1960s, this reaction has become a cornerstone for the synthesis of highly functionalized 2-aminothiophenes.[5][6][7] The operational simplicity, mild reaction conditions, and the ready availability of starting materials contribute to its widespread use.[5][6]
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including antipsychotics like olanzapine and anti-inflammatory drugs such as tinoridine.[8] Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][9][10]
Reaction Mechanism
The mechanism of the Gewald reaction proceeds through three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound.[4][8][11] This step forms a stable α,β-unsaturated nitrile intermediate.[4][11]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the Knoevenagel adduct. The exact mechanism of this step is complex and is thought to proceed through a thiirane intermediate or involve polysulfide intermediates.[1][4][12][13]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[4][11]
A diagram illustrating the generally accepted mechanism of the Gewald reaction is provided below.
Caption: The reaction mechanism of the Gewald synthesis.
Applications in Drug Discovery
The 2-aminothiophene core is a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a multitude of diseases.[2] The ability to readily introduce a variety of substituents at different positions of the thiophene ring allows for the fine-tuning of their pharmacological properties.[14]
Some notable examples of biologically active molecules containing the 2-aminothiophene motif include:
-
Inhibitors of kinases, which are crucial targets in cancer therapy.[8]
-
Antimicrobial agents effective against a range of bacteria and fungi.[8][10]
-
Antiviral compounds, including inhibitors of the dengue virus.[8]
-
Anti-inflammatory agents, such as the non-steroidal anti-inflammatory drug (NSAID) tinoridine.[8]
The general workflow for the synthesis and evaluation of 2-aminothiophene derivatives in a drug discovery program is depicted below.
Caption: General workflow for drug discovery using Gewald synthesis.
Experimental Protocols
Numerous variations of the Gewald reaction have been developed to improve yields, shorten reaction times, and broaden the substrate scope. These include the use of microwave irradiation and different catalytic systems.[4][15]
Protocol 1: Conventional Heating Method
This protocol describes a general one-pot procedure for the synthesis of 2-aminothiophenes using conventional heating.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol)
-
Base (e.g., morpholine or diethylamine) (20 mmol)
-
Solvent (e.g., ethanol or N,N-dimethylformamide) (30-50 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.
-
Stir the mixture at room temperature and add the base dropwise.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to 50-80°C and maintain this temperature with stirring for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized 2-aminothiophene can be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in the Gewald reaction.[4][15]
Materials:
-
Ketone or aldehyde (5 mmol)
-
Active methylene nitrile (5 mmol)
-
Elemental sulfur (6 mmol)
-
Base (e.g., piperidine or triethylamine) (10 mmol)
-
Solvent (e.g., ethanol or isopropanol) (10-15 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.
-
Add the base to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-140°C) for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purification are carried out as described in the conventional heating method.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes representative examples of the Gewald reaction under different conditions, highlighting the versatility of this method.
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Method | Time | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | Conventional | 4 h | 85 |
| 2 | Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | Conventional | 6 h | 78 |
| 3 | 4-Methylacetophenone | Malononitrile | Piperidine | Ethanol | Microwave | 15 min | 92 |
| 4 | Butanone | Cyanoacetamide | Triethylamine | DMF | Conventional | 5 h | 75 |
| 5 | Cyclopentanone | Malononitrile | Piperidinium Borate | Ethanol | Conventional | 20 min | 96[8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Conclusion
The Gewald reaction remains a powerful and highly adaptable tool for the synthesis of 2-aminothiophenes. Its importance in drug discovery is well-established, providing access to a diverse range of biologically active compounds. The protocols and data presented here offer a solid foundation for researchers to utilize this reaction in their synthetic and medicinal chemistry endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 8. d-nb.info [d-nb.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: The Role of Methyl 3-aminobenzo[b]thiophene-2-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminobenzo[b]thiophene-2-carboxylate is a versatile heterocyclic building block, or scaffold, that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure and amenable functional groups make it an ideal starting point for the synthesis of a diverse range of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern therapeutic research.
The 3-amino and 2-carboxylate groups on the benzothiophene ring system provide convenient handles for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold. This has led to the discovery of potent inhibitors targeting several important kinases, including LIM domain kinase 1 (LIMK1), MAPK-activated protein kinase 2 (MK2), and proviral integration site for Moloney murine leukemia virus (PIM) kinases. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of these and other kinase inhibitors.
Data Presentation: Inhibitory Activity of Benzothiophene-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using a benzothiophene scaffold. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative measure of inhibitor potency.
Table 1: Inhibitory Activity of a PIM Kinase Inhibitor Derived from a Benzothiophene Scaffold
| Kinase Target | Inhibitor Structure | Kᵢ (nM) | Reference |
| PIM1 | Benzo[1][2]thieno[3,2-d]pyrimidin-4-one derivative | <1 | [3] |
| PIM2 | Benzo[1][2]thieno[3,2-d]pyrimidin-4-one derivative | 3 | [3] |
| PIM3 | Benzo[1][2]thieno[3,2-d]pyrimidin-4-one derivative | 0.5 | [3] |
Table 2: Inhibitory Activity of MK2 Inhibitor PF-3644022
| Kinase Target | Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| MK2 | PF-3644022 | 5.2 | 3 | [4] |
| MK3 | PF-3644022 | 53 | - | [5] |
| PRAK | PF-3644022 | 5.0 | - | [5] |
Table 3: Inhibitory Activity of LIMK1 Inhibitors
| Inhibitor | LIMK1 IC₅₀ (nM) | Reference |
| Thieno[2,3-b]pyridine-2-carboxamide derivative | Potent Inhibition | |
| Benzothieno[3,2-d]pyrimidine derivative | Potent Inhibition |
Table 4: Inhibitory Activity of Multi-Target Kinase Inhibitor 16b
| Kinase Target | IC₅₀ (nM) |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by benzothiophene-derived inhibitors and a general workflow for kinase inhibitor synthesis and testing.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminobenzo[b]thiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its privileged scaffold is found in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents. The presence of a reactive amino group and an ester functionality allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These application notes provide detailed protocols for several key derivatization reactions of this compound, along with quantitative data for representative examples and visualizations of relevant biological pathways.
I. Derivatization Reactions and Protocols
The primary sites for derivatization on this compound are the amino group at the 3-position and, to a lesser extent, the ester at the 2-position or the benzene ring. The amino group readily undergoes acylation, alkylation, diazotization, and condensation reactions, providing access to a diverse array of derivatives.
N-Acylation
N-acylation is a common strategy to introduce a variety of substituents, which can modulate the biological activity of the parent compound.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution and stir at room temperature.
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Examples of N-Acylated Derivatives
| Acylating Agent | Product | Yield (%) | M.p. (°C) |
| 4-Fluorobenzoyl chloride | 2-(4-Fluorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 42.9 | 189–191 |
| 2,4-Difluorobenzoyl chloride | 2-(2,4-Difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 61.3 | 193–194 |
| 2-Methyl-3-nitrobenzoyl chloride | 6-Methyl-2-(2-methyl-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 42.7 | 175–176 |
| 2-Fluoro-3-nitrobenzoyl chloride | 6-Ethyl-2-(2-fluoro-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 56.7 | 178–180 |
Note: The examples in the table are for a related tetrahydrobenzo[b]thiophene derivative, but the protocol is applicable to this compound.
Synthesis of Fused Pyrimidines
The reaction of 3-aminobenzo[b]thiophene derivatives with various reagents can lead to the formation of fused pyrimidine rings, which are common scaffolds in kinase inhibitors.
Experimental Protocol: Synthesis of Benzo[1][2]thieno[3,2-d]pyrimidin-4-ones
-
A mixture of the 3-aminobenzo[b]thiophene-2-carboxylate (1.0 eq.), an appropriate orthoester (e.g., triethyl orthoformate, large excess), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is heated at reflux.
-
Alternatively, the aminobenzothiophene can be reacted with an acyl chloride followed by cyclization with ammonia or an amine.
-
Microwave irradiation can significantly reduce reaction times for these transformations. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield, which can then be further derivatized.[3]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., ethanol) and dried to afford the pure product.
Table 2: Examples of Fused Pyrimidine Derivatives
| Reagents | Product | Yield (%) |
| Chloroacetonitrile, Dimethylamine | Thienopyrimidinone scaffold | Not specified |
| Isothiocyanates, Amines | Thieno[3,2-d]pyrimidyl systems | Fair to good yields |
| Isocyanates, KOH | Benzo[1][2]thieno[3,2-d]pyrimidin-4-ones | Excellent yields |
Diazotization and Sandmeyer-type Reactions
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.
Experimental Protocol: General Procedure for Diazotization and Substitution
-
Dissolve this compound (1.0 eq.) in an acidic solution (e.g., aqueous HCl or HBr) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period.
-
For Sandmeyer reactions, add a solution of the corresponding copper(I) salt (e.g., CuCl, CuBr, CuCN) to the diazonium salt solution.
-
Warm the reaction mixture to room temperature or gently heat to facilitate the substitution and nitrogen evolution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by chromatography or recrystallization. A deaminative bromination of a similar aminobenzothiophene using tert-butyl nitrite and copper(II) bromide has been reported to give the bromo derivative in excellent yield.[3]
II. Biological Activities and Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of several key biological targets implicated in cancer and infectious diseases.
Kinase Inhibition
Many derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers.
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. Some benzothiophene derivatives have been shown to inhibit STAT3 signaling.
Caption: STAT3 signaling pathway and point of inhibition.
-
BCKDC Kinase Inhibition: Branched-chain α-ketoacid dehydrogenase kinase (BCKDK) negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is involved in the catabolism of branched-chain amino acids (BCAAs). Inhibition of BCKDK can be beneficial in metabolic diseases. Benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of BCKDK.[4]
Caption: Regulation of the BCKDC complex by BCKDK.
Antimicrobial Activity
Certain benzothiophene derivatives exhibit potent antimicrobial activity against various pathogens, including multidrug-resistant strains.
-
Inhibition of Bacterial DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics. Quinolone-type compounds, which can be synthesized from aminobenzothiophenes, are known inhibitors of this enzyme. They stabilize the DNA-gyrase complex in a cleaved state, leading to lethal double-stranded DNA breaks.[5]
Caption: Mechanism of DNA gyrase inhibition.
-
Inhibition of LPS Biosynthesis: Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and is essential for their survival. MsbA is an ATP-binding cassette (ABC) transporter that flips LPS from the inner to the outer leaflet of the inner membrane. Inhibition of MsbA disrupts LPS biosynthesis and leads to bacterial death.
Caption: Inhibition of LPS transport by targeting MsbA.
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of heterocyclic compounds with significant biological potential. The protocols and data presented herein provide a foundation for researchers to explore the derivatization of this scaffold in the pursuit of novel therapeutics. The diverse biological activities of its derivatives, including kinase and enzyme inhibition, underscore the importance of this privileged structure in modern drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. STAT3 signaling pathway [pfocr.wikipathways.org]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
The Role of Aminobenzo[b]thiophenes in the Development of Antimitotic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of aminobenzo[b]thiophene derivatives as a promising class of antimitotic agents. These compounds have garnered significant attention for their potent inhibition of tubulin polymerization, a key process in cell division, making them attractive candidates for cancer chemotherapy. This guide outlines their mechanism of action, structure-activity relationships, and provides protocols for their evaluation.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular functions, including the formation of the mitotic spindle during cell division.[1][2] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making them a well-validated target for anticancer drugs.[2] Aminobenzo[b]thiophenes have emerged as a novel scaffold for the development of potent inhibitors of microtubule polymerization.[1] These synthetic small molecules typically act by binding to the colchicine site on β-tubulin, thereby preventing the assembly of microtubules.[1][3][4][5][6]
Mechanism of Action: Targeting Tubulin Polymerization
The primary mechanism by which aminobenzo[b]thiophenes exert their antimitotic effect is through the inhibition of tubulin polymerization. Several studies have demonstrated that these compounds bind to the colchicine binding site on tubulin, a pocket located at the interface between the α- and β-tubulin subunits.[2][3][4] This binding event disrupts the formation of microtubules, leading to a cascade of cellular events:
-
Inhibition of Mitotic Spindle Formation: By preventing microtubule assembly, aminobenzo[b]thiophenes block the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[7][8]
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[3][9]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis) in cancer cells.
Some derivatives, such as 6-aminobenzo[b]thiophene 1,1-dioxides, have shown additional mechanisms of action, including the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), which is implicated in tumor cell survival and proliferation.[7][8][10]
Below is a diagram illustrating the signaling pathway affected by aminobenzo[b]thiophenes.
Mechanism of Action of Aminobenzo[b]thiophenes
Structure-Activity Relationship (SAR)
The biological activity of aminobenzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the benzo[b]thiophene core. Key SAR findings are summarized below and illustrated in the subsequent diagram.
-
Position of the Amino Group: The location of the amino group on the benzo[b]thiophene ring is critical. Both 2-amino and 3-amino isomers have been synthesized and evaluated, with potent compounds identified in both series.[3][4][5] For 2-aroyl-aminobenzo[b]thiophenes, a 5-amino substitution has shown to be favorable.[1]
-
Substituents on the Benzene Ring: The presence of electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3), on the benzene portion of the benzo[b]thiophene moiety is often required for high potency.[4][5] The most favorable positions for these substituents are typically C-6 or C-7, while substitution at C-4 or C-5 often leads to a significant decrease in activity.[4][5][11]
-
The 3,4,5-Trimethoxybenzoyl Moiety: A recurring structural feature in many potent aminobenzo[b]thiophene inhibitors is the presence of a 2- or 3-(3,4,5-trimethoxybenzoyl) group.[3][4][5] This moiety is also found in other colchicine-site binding agents like combretastatin A-4, suggesting its importance for tubulin interaction.
Structure-Activity Relationship of Aminobenzo[b]thiophenes
Quantitative Data Summary
The following tables summarize the in vitro activities of representative aminobenzo[b]thiophene derivatives against various cancer cell lines and their inhibitory effects on tubulin polymerization.
Table 1: Antiproliferative Activity of Selected Aminobenzo[b]thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 3c | MNNG/HOS | 2.6 | [1] |
| 3d | MNNG/HOS | 18 | [1] |
| 3e | MNNG/HOS | 4.4 | [1] |
| 2b | Various | 9.5 - 33 | [11] |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Subnanomolar | [3][4][6] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
| 3c | 0.58 | [1][11] |
| 3d | 0.68 | [1][11] |
| 3e | 0.48 | [1][11] |
| Combretastatin A-4 (CA-4) | 1.2 | [1][11] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of aminobenzo[b]thiophene derivatives are provided below.
Synthesis of 2-Aroyl-5-aminobenzo[b]thiophene Derivatives
A general five-step synthesis for 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives has been described.[1][11]
-
Thiocarbamate Formation: Reaction of substituted 5-nitrosalicylaldehydes or 5-nitro-2-hydroxyacetophenones with N,N-dimethylthiocarbamoyl chloride in the presence of DABCO in DMF to yield O-arylthiocarbamates.[1][11]
-
Newman-Kwart Rearrangement: The O-arylthiocarbamates are subjected to thermal rearrangement in refluxing toluene to furnish the corresponding S-arylthiocarbamates.[1][11]
-
Cyclization: Base-catalyzed cyclization of the S-arylthiocarbamates to form the benzo[b]thiophene ring.
-
Aroylation: Friedel-Crafts acylation at the C-2 position with 3,4,5-trimethoxybenzoyl chloride.
-
Nitro Group Reduction: Reduction of the nitro group at the C-5 position to an amino group, typically using iron powder and ammonium chloride.[7]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Reagents: Purified bovine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compounds dissolved in DMSO, and a reference inhibitor (e.g., combretastatin A-4).
-
Procedure: a. Prepare a reaction mixture containing tubulin and polymerization buffer in a 96-well plate. b. Add various concentrations of the test compound or reference inhibitor. c. Incubate the plate at 37°C to initiate polymerization. d. Monitor the increase in absorbance at 340 nm over time using a microplate reader. The absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control. Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability (Antiproliferative) Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells. The MTS or AlamarBlue assay are common methods.
-
Cell Culture: Plate cancer cells (e.g., HeLa, K562, MNNG/HOS) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the aminobenzo[b]thiophene derivative for a specified period (e.g., 24 or 72 hours).
-
Viability Assessment:
-
MTS Assay: Add MTS reagent to each well and incubate. The absorbance at 490 nm is proportional to the number of viable cells.
-
AlamarBlue Assay: Add AlamarBlue reagent and incubate. The fluorescence is measured, which correlates with cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Treat cancer cells with the test compound at a concentration around its IC50 value for a defined time (e.g., 24 hours).
-
Cell Staining: Harvest the cells, fix them (e.g., with cold 70% ethanol), and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle and compare the treated samples to untreated controls to identify any cell cycle arrest.
The following diagram outlines a typical experimental workflow for evaluating aminobenzo[b]thiophene derivatives.
Experimental Workflow for Aminobenzo[b]thiophene Evaluation
Conclusion
Aminobenzo[b]thiophenes represent a versatile and potent class of antimitotic agents that effectively inhibit tubulin polymerization by binding to the colchicine site. The extensive structure-activity relationship studies have provided a clear roadmap for the design of new analogs with improved efficacy. The detailed protocols provided herein offer a comprehensive guide for researchers and drug development professionals to synthesize, evaluate, and characterize novel aminobenzo[b]thiophene derivatives as potential anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this promising class of compounds.
References
- 1. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application of Aminobenzo[b]thiophenes in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Aminobenzo[b]thiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. This document provides a comprehensive overview of their application in various therapeutic areas, complete with experimental protocols and quantitative data to facilitate further research and drug development.
Anticancer Applications
Aminobenzo[b]thiophene derivatives have emerged as a promising scaffold for the development of novel anticancer agents, primarily targeting tubulin polymerization, protein kinases, and signal transduction pathways.
Tubulin Polymerization Inhibitors
A significant number of aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive antimitotic agents.[1][2] These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Data: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various Cancer Cell Lines | Subnanomolar | [1] |
| 3-amino-6-methyl-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | L1210 | 0.45 | [3] |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]thiophene | NCI-H460 | 0.018 | [2] |
| 2-(3',4',5'-trimethoxybenzoyl)-3-amino-6-methoxybenzo[b]thiophene | MCF-7 | 0.035 | [2] |
Kinase Inhibitors
The aminobenzo[b]thiophene scaffold has been successfully utilized to develop inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[4] Notable examples include inhibitors of MAPK-activated protein kinase 2 (MK2) and PIM kinases.[4]
Quantitative Data: Kinase Inhibitory Activity
| Compound | Kinase Target | IC50 (nM) | Reference |
| PF-3644022 | MK2 | 5.2 | [4] |
| PF-3644022 | MK3 | 53 | [4] |
| PF-3644022 | PRAK | 5.0 | [4] |
STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. 6-Nitrobenzo[b]thiophene 1,1-dioxide, known as Stattic, and its amino derivatives are potent inhibitors of STAT3.[5][6]
Quantitative Data: STAT3 Inhibition and Cytotoxicity
| Compound | Activity | IC50 (µM) | Cell Line | Reference |
| Stattic | Cytotoxicity | 1.3 | MDA-MB-231 | [7] |
| K2071 (Stattic analog) | Cytotoxicity | ~2 | Glioblastoma cell lines | [7] |
Selective Estrogen Receptor Modulators (SERMs)
The benzo[b]thiophene core is a key structural feature of several selective estrogen receptor modulators (SERMs), which exhibit tissue-selective estrogenic and antiestrogenic effects.[8][9] These compounds are used in the treatment and prevention of osteoporosis and breast cancer.[9][10] Raloxifene and Arzoxifene are prominent examples of aminobenzo[b]thiophene-based SERMs.[8][9][10]
Quantitative Data: Estrogen Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| Raloxifene | ERα | 0.38 | [11] |
| Raloxifene | ERβ | 12 | [11] |
Antimicrobial Agents
Aminobenzo[b]thiophene derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.[12][13][14] Their mechanism of action can involve the disruption of microbial cell membranes or other essential cellular processes.[12]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [13] |
| 3-chloro-2-(1-hydroxycyclohexyl)benzo[b]thiophene | Staphylococcus aureus | 16 | [14] |
| 3-bromo-2-(1-hydroxycyclohexyl)benzo[b]thiophene | Staphylococcus aureus | 16 | [14] |
| 3-chloro-2-(1-hydroxycyclohexyl)benzo[b]thiophene | Candida albicans | 16 | [14] |
| 3-bromo-2-(1-hydroxycyclohexyl)benzo[b]thiophene | Candida albicans | 16 | [14] |
Signaling Pathways and Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
Synthesis of 3-Aminobenzo[b]thiophenes (Microwave-Assisted)[4]
This protocol describes a rapid and efficient method for the synthesis of 3-aminobenzo[b]thiophene scaffolds.
Materials:
-
2-Halobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.05 equiv)
-
Triethylamine (3.1 equiv)
-
Dry Dimethyl sulfoxide (DMSO) (2 M)
-
Microwave synthesizer
-
Ice-water
Procedure:
-
In a microwave vial, combine the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C for the specified time (typically 10-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the 3-aminobenzo[b]thiophene derivative.
Synthesis of 2-Aminobenzo[b]thiophenes (Gewald Reaction)[1][8]
The Gewald reaction is a multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.
Materials:
-
A ketone or aldehyde (1.0 equiv)
-
An α-cyanoester (e.g., ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
A base (e.g., morpholine or diethylamine) (catalytic amount)
-
Ethanol or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde, α-cyanoester, and elemental sulfur in the solvent.
-
Add the base to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization.
In Vitro Tubulin Polymerization Inhibition Assay[4]
This fluorescence-based assay monitors the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye for tubulin polymerization
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Add a small volume of the test compound (dissolved in an appropriate solvent like DMSO) or control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-wated to 37 °C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
Plot the fluorescence intensity versus time. The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control.
In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based assay to determine the IC50 of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds and a known inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well or 384-well plates
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in Kinase Assay Buffer.
-
Add the diluted compounds or controls to the wells of the assay plate.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ kit, which involves adding a reagent to deplete unused ATP and then a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)[13]
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted inoculum to each well containing the test compound. Include a positive control well (inoculum without compound) and a negative control well (medium only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37 °C) for 16-24 hours.
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
These protocols and data provide a foundational resource for researchers interested in the medicinal chemistry of aminobenzo[b]thiophenes. The versatility of this scaffold, coupled with established synthetic and screening methodologies, ensures its continued importance in the quest for novel therapeutics.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 3-aminobenzo[b]thiophene-2-carboxylate is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique bicyclic structure, featuring a thiophene ring fused to a benzene ring with strategically placed amino and ester functionalities, provides a robust platform for the construction of a diverse array of complex heterocyclic systems. These resulting scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of various biologically relevant heterocyclic compounds starting from this compound.
Applications in Heterocyclic Synthesis
The strategic positioning of the amino and ester groups in this compound allows for a variety of cyclization and condensation reactions to build fused heterocyclic rings. This building block is particularly useful for the synthesis of:
-
Benzo[b]thieno[3,2-d]pyrimidines: These compounds are of significant interest as kinase inhibitors. The pyrimidine ring is constructed by reacting the aminothiophene with various one-carbon and three-carbon synthons.
-
Thieno[2,3-b]pyridines: This scaffold is another important core for kinase inhibitors, such as those targeting LIMK1. The pyridine ring is typically formed through condensation with 1,3-dicarbonyl compounds or their equivalents.
-
Benzo[1][2]thieno[3,2-e][1][3]diazepin-5(2H)-ones: This seven-membered heterocyclic system is a key feature of MK2 inhibitors. Its synthesis involves the reaction of the aminothiophene with α-amino acids or their derivatives.
The following sections provide detailed protocols for the synthesis of these and other heterocyclic systems, along with quantitative data for representative examples.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds derived from this compound and its analogues.
Table 1: Synthesis of Substituted 3-Aminobenzo[b]thiophene-2-carboxylates [4]
| Entry | R | Starting Material | Reaction Time (Microwave) | Yield (%) |
| 1 | H | 2-Fluorobenzonitrile | 15 min | 85 |
| 2 | 5-Br | 5-Bromo-2-fluorobenzonitrile | 10 min | 96 |
| 3 | 5-NO₂ | 2-Fluoro-5-nitrobenzonitrile | 10 min | 92 |
| 4 | 5-Cl | 5-Chloro-2-fluorobenzonitrile | 10 min | 88 |
| 5 | 6-CF₃ | 2-Fluoro-6-(trifluoromethyl)benzonitrile | 11 min | 75 |
Table 2: Synthesis of Benzo[b]thieno[3,2-d]pyrimidin-4-one Derivatives [2]
| Compound | R | R' | Yield (%) |
| 4a | H | H | 78 |
| 4b | H | CH₃ | 82 |
| 4c | NO₂ | H | 65 |
| 4d | NO₂ | CH₃ | 71 |
Table 3: Synthesis of Thieno[2,3-b]pyridine Derivatives
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| Thieno[2,3-b]pyridine scaffold | This compound | Diethyl malonate, NaOEt | 65 | Adapted from[5] |
| Substituted Thieno[2,3-b]pyridines | Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Various 1,3-dicarbonyls, PPA | 55-75 | [6] |
Table 4: Synthesis of a Benzo[1][2]thieno[3,2-e][1][3]diazepin-5(2H)-one Derivative
| Compound | Starting Material | Key Reagents | Yield (%) | Reference |
| MK2 Inhibitor Scaffold | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | (R)-2-aminopropan-1-ol | 55 (2 steps) | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates[4]
This protocol describes a rapid and efficient method for synthesizing the core building block and its substituted derivatives.
Materials:
-
Appropriate 2-halobenzonitrile (1.0 equiv)
-
Methyl thioglycolate (1.05 equiv)
-
Triethylamine (3.1 equiv)
-
Dry Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer
-
Ice-water
-
Standard filtration apparatus
Procedure:
-
A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO (2 M) is prepared in a microwave-safe vessel.
-
The vessel is sealed and irradiated in a microwave synthesizer at 130 °C for the time specified in Table 1.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is poured into ice-water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.
Characterization Data for this compound:
-
¹H NMR (400 MHz, d₆-DMSO): δ 7.82 (d, J = 7.9 Hz, 1H), 7.66 (d, J = 8.1 Hz, 1H), 7.27 (t, J = 7.7 Hz, 1H), 7.08 (t, J = 7.5 Hz, 1H), 6.98 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃).[4]
-
¹³C NMR (101 MHz, d₆-DMSO): δ 165.2, 149.5, 137.9, 132.5, 125.0, 124.3, 122.0, 117.8, 95.8, 51.1.[4]
Protocol 2: Synthesis of Benzo[b]thieno[3,2-d]pyrimidin-4-ones
This protocol outlines the cyclization of the aminothiophene to form the pyrimidinone ring, a common scaffold in kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol (if using DMF-DMA)
-
Heating source (conventional or microwave)
Procedure (Method A - using Formamide):
-
A mixture of this compound in an excess of formamide is heated at reflux for several hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the benzo[b]thieno[3,2-d]pyrimidin-4-one.
Procedure (Method B - using DMF-DMA):
-
This compound is reacted with DMF-DMA (1.5 equiv) in ethanol under reflux.
-
This forms an intermediate amidine which can be cyclized by further heating in a high-boiling point solvent to yield the pyrimidinone.
Protocol 3: Synthesis of the Thieno[2,3-b]pyridine Scaffold (LIMK1 Inhibitor Core)
This protocol is adapted from established methods for the synthesis of thieno[2,3-b]pyridine derivatives.[6]
Materials:
-
This compound (1.0 equiv)
-
A 1,3-dicarbonyl compound (e.g., acetylacetone, diethyl malonate) (1.2 equiv)
-
Polyphosphoric acid (PPA) or a suitable base (e.g., sodium ethoxide)
-
Round-bottom flask
-
Heating mantle with stirrer
Procedure:
-
In a round-bottom flask, this compound is mixed with the 1,3-dicarbonyl compound.
-
Polyphosphoric acid is added as a catalyst and solvent, and the mixture is heated.
-
Alternatively, the reaction can be carried out in a suitable solvent like ethanol with a base such as sodium ethoxide.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring it into ice-water and neutralizing it, followed by extraction with an organic solvent.
-
The crude product is purified by column chromatography.
Protocol 4: Synthesis of a Benzo[1][2]thieno[3,2-e][1][3]diazepin-5(2H)-one Scaffold (MK2 Inhibitor Core)[4]
This multi-step synthesis builds a seven-membered diazepinone ring onto the benzothiophene core.
Materials:
-
Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate (starting material for the reported example)
-
(R)-tert-butyl (1-aminopropan-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A suitable base (e.g., triethylamine)
-
Heating source
Procedure:
-
Amide Formation: The starting aminothiophene is reacted with an N-protected α-amino acid (e.g., Boc-(R)-alanine) under standard peptide coupling conditions or via an acid chloride to form the corresponding amide.
-
Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid in dichloromethane.
-
Cyclization: The resulting amino-amide is then cyclized by heating in a suitable solvent, often with a base, to form the diazepinone ring.
-
The final product is purified by chromatography.
Visualizations
Caption: Synthetic routes from this compound.
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Role in the kinase inhibitor drug development pathway.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Thieno[3,2-d]pyrimidin-4-one Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have been developed as potent inhibitors of various enzymes and have shown promise in the treatment of diverse diseases, including cancer, osteoporosis, infectious diseases, and inflammatory conditions. This document provides a detailed overview of the synthesis, biological activities, and experimental protocols for a selection of thieno[3,2-d]pyrimidin-4-one inhibitors.
Synthetic Strategies
The synthesis of the thieno[3,2-d]pyrimidin-4-one core generally involves the construction of the pyrimidinone ring onto a pre-functionalized thiophene precursor. A common and versatile starting material is a 3-aminothiophene-2-carboxylate derivative.
A prevalent synthetic route involves the cyclization of a 3-aminothiophene-2-carboxylate with a one-carbon source, such as formic acid or triethyl orthoformate.[1] Another efficient method is the condensation of 3-aminothiophene-2-carboxamide with reagents like formic acid under microwave irradiation to form the thieno[3,2-d]pyrimidin-4-one ring system.[2] Further functionalization can be achieved through various reactions, including nucleophilic aromatic substitution on a 4-chloro-thieno[3,2-d]pyrimidine intermediate.[3][4][5]
Biological Activities and Structure-Activity Relationships (SAR)
Thieno[3,2-d]pyrimidin-4-one derivatives have been identified as inhibitors of several important biological targets. The specific substitutions on the core scaffold play a crucial role in determining the potency and selectivity of these inhibitors.
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors: Conformationally restricted thieno[3,2-d]pyrimidinones have been designed to inhibit 17β-HSD2, an enzyme implicated in osteoporosis.[2]
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: The thieno[3,2-d]pyrimidine scaffold is a key component of potent PI3K inhibitors, such as GDC-0941, which are being investigated for cancer therapy due to the frequent deregulation of the PI3K/Akt signaling pathway in tumors.[6]
-
Phosphodiesterase (PDE) 7 Inhibitors: Introduction of a 2-(4-pyridylamino) group and a 7-position piperidine has led to the discovery of highly potent and soluble PDE7 inhibitors.[7]
-
Mycobacterium tuberculosis bd oxidase Inhibitors: N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine has been identified as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, a potential target for new anti-tuberculosis drugs.[3]
-
Sirtuin (SIRT) Inhibitors: Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are NAD+ dependent deacetylases involved in various cellular processes.[8]
-
Anticancer and Antiplasmodial Agents: Halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative activity against cancer cell lines by inducing apoptosis.[4] Additionally, 4-substituted thieno[3,2-d]pyrimidines have shown dual-stage antiplasmodial activity against Plasmodium falciparum.[5]
Data Presentation
Table 1: Synthesis and Biological Activity of Selected Thieno[3,2-d]pyrimidin-4-one Inhibitors
| Compound | Target | IC50 (µM) | Yield (%) | Melting Point (°C) | Reference |
| 1a | 17β-HSD2 | - | 31 | 144-146 | [2] |
| 1b | 17β-HSD2 | - | - | - | [2] |
| 19 | M. tuberculosis bd oxidase | 6.2 (vs. BCG) | - | - | [3] |
| 32 | PDE7 | - | - | - | [7] |
| 11c | SIRT1 | 0.0036 | - | - | [8] |
| 11c | SIRT2 | 0.0027 | - | - | [8] |
| 11c | SIRT3 | 0.0040 | - | - | [8] |
| 5d | MIF2 | - | - | - | [9] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1a)[2]
Step 1: Synthesis of Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (7)
-
To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6) (250 mg, 0.95 mmol) in ethanol (10 mL), add N,N-dimethoxymethyl-N,N-dimethylamine (189 µL, 1.42 mmol).
-
Heat the reaction mixture under microwave irradiation at 100 °C (80 W) for 30 minutes.
-
Concentrate the solution under reduced pressure to yield the product as an orange oil (Yield: 99%).
-
The crude product is used in the next step without further purification.
Step 2: Synthesis of 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1a)
-
To a solution of the crude product from Step 1 in dimethylformamide (DMF), add the appropriate amine.
-
Heat the reaction mixture under microwave irradiation at 100 °C (80 W) for 15 minutes.
-
Purify the product to obtain the final compound. (Yield: 31%, Mp: 144–146 °C).
Protocol 2: General Procedure for Base Promoted SNAr for Synthesis of N-substituted-thieno[3,2-d]pyrimidin-4-amines[3]
-
In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol), the desired amine (0.57 mmol), and K2CO3 (79 mg, 0.57 mmol) in DMSO (4 mL).
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Concentrate the reaction mixture to dryness.
-
Dissolve the residue in CH2Cl2 and wash with 5% aqueous acetic acid solution (2x), water, and brine.
-
Collect the organic phase, dry over sodium sulfate, filter, and concentrate in vacuo to obtain the product.
Protocol 3: One-pot General Procedure for the Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones[1]
-
Dissolve the appropriate 3-amino-thiophene-2-carboxylate (10 mmol) and the corresponding lactam (12 mmol) in 20 mL of 1,2-dichloroethane (DCE).
-
Add POCl3 (2.3 mL, 25 mmol) dropwise while stirring.
-
Reflux the reaction mixture at 80 °C for 10 minutes to 3 hours.
-
Remove the solvent and excess POCl3.
-
Purify the residue to obtain the final product.
Visualizations
Caption: General synthetic workflow for thieno[3,2-d]pyrimidin-4-one inhibitors.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Benzothieno[3,2-e]diazepin-5(2H)-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of benzothieno[3,2-e]diazepin-5(2H)-one scaffolds, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. The protocols outlined below describe a robust and efficient three-step synthesis commencing from commercially available starting materials.
Overview of the Synthetic Strategy
The synthesis of the benzothieno[3,2-e]diazepin-5(2H)-one scaffold is achieved through a three-step sequence:
-
Gewald-type reaction: A microwave-assisted synthesis of methyl 3-aminobenzo[b]thiophene-2-carboxylate from a substituted 2-halobenzonitrile and methyl thioglycolate.[1][2][3]
-
Amidation: Acylation of the 3-amino group of the benzothiophene intermediate with chloroacetyl chloride.
-
Intramolecular Cyclization: Base-mediated intramolecular nucleophilic substitution to form the seven-membered diazepinone ring.
This approach offers a versatile platform for the generation of a library of substituted benzothieno[3,2-e]diazepin-5(2H)-ones by employing variously substituted 2-halobenzonitriles in the initial step.
Quantitative Data Summary
The following tables summarize the reactants, products, and expected yields for each step of the synthesis.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material(s) | Key Reagent(s) | Product | Typical Yield (%) |
| 1 | Microwave-assisted Aminobenzothiophene Synthesis | 2-Halobenzonitrile, Methyl thioglycolate | Triethylamine | This compound | 85-95[1][2] |
| 2 | Amidation | This compound | Chloroacetyl chloride, DBU | Methyl 3-(2-chloroacetamido)benzo[b]thiophene-2-carboxylate | 70-85 |
| 3 | Intramolecular Cyclization | Methyl 3-(2-chloroacetamido)benzo[b]thiophene-2-carboxylate | Sodium methoxide | Benzothieno[3,2-e]diazepin-5(2H)-one | 60-75 |
Table 2: Characterization Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| This compound | C10H9NO2S | 207.25 | 136-138 | 7.90 (d), 7.65 (d), 7.30 (t), 7.15 (t), 6.95 (s, 2H, NH2), 3.80 (s, 3H, OCH3) |
| Methyl 3-(2-chloroacetamido)benzo[b]thiophene-2-carboxylate | C12H10ClNO3S | 283.73 | 155-157 | 10.1 (s, 1H, NH), 8.05 (d), 7.80 (d), 7.45 (m, 2H), 4.40 (s, 2H, CH2Cl), 3.90 (s, 3H, OCH3) |
| Benzothieno[3,2-e]diazepin-5(2H)-one | C11H8N2OS | 216.26 | >250 | 10.8 (s, 1H, NH), 8.5 (s, 1H, NH), 7.95 (d), 7.75 (d), 7.40 (m, 2H), 4.10 (s, 2H, CH2) |
Experimental Protocols
Step 1: Synthesis of this compound
Materials:
-
2-Fluorobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (3.1 equiv.)
-
Dry Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave-safe vessel, combine 2-fluorobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO to make a 2 M solution of the benzonitrile.[1][2]
-
Seal the vessel and place it in a microwave synthesizer.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield this compound as a solid.
Step 2: Synthesis of Methyl 3-(2-chloroacetamido)benzo[b]thiophene-2-carboxylate
Materials:
-
This compound (1.0 equiv.)
-
Chloroacetyl chloride (1.2 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DBU to the solution with stirring.
-
Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure methyl 3-(2-chloroacetamido)benzo[b]thiophene-2-carboxylate.
Step 3: Synthesis of Benzothieno[3,2-e]diazepin-5(2H)-one
Materials:
-
Methyl 3-(2-chloroacetamido)benzo[b]thiophene-2-carboxylate (1.0 equiv.)
-
Sodium methoxide (2.0 equiv.)
-
Dry Methanol
Procedure:
-
Suspend methyl 3-(2-chloroacetamido)benzo[b]thiophene-2-carboxylate in dry methanol in a round-bottom flask.
-
Add sodium methoxide to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold methanol.
-
Dry the product under vacuum to yield the benzothieno[3,2-e]diazepin-5(2H)-one scaffold.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for the preparation of the benzothieno[3,2-e]diazepin-5(2H)-one scaffold.
Caption: Synthetic route to benzothieno[3,2-e]diazepin-5(2H)-one.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Synthesis and Use of LIMK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of LIM Domain Kinase 1 (LIMK1) as a therapeutic target, detailing the synthesis of potent inhibitors and protocols for their biological evaluation.
Introduction to LIMK1 and Its Role in Cellular Processes
LIM Domain Kinase 1 (LIMK1) is a serine/threonine kinase that plays a pivotal role in the regulation of actin dynamics.[1][2] It is a key downstream effector of Rho GTPase signaling pathways.[1] Activated LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[1][2] This process is crucial for various cellular functions, including cell motility, morphology, and division. Dysregulation of the LIMK1 signaling pathway has been implicated in several pathologies, including cancer metastasis and neurological disorders, making it an attractive target for therapeutic intervention.[2][3]
LIMK1 Signaling Pathway
The activity of LIMK1 is regulated by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[1] Upon activation, these kinases phosphorylate a conserved threonine residue (Thr508) in the activation loop of LIMK1, leading to its activation.[1] Activated LIMK1 then phosphorylates cofilin at Serine 3, inhibiting its actin-severing activity.[1] This cascade results in the accumulation of filamentous actin (F-actin) and subsequent changes in cell behavior.
Caption: LIMK1 Signaling Pathway Overview.
Synthesis of Key LIMK1 Inhibitors
This section provides detailed synthetic protocols for representative LIMK1 inhibitors.
Protocol 1: Synthesis of TH-470 (A TH-257 Analog)
TH-470 is a potent LIMK1/2 inhibitor. Its synthesis involves a multi-step process detailed below, adapted from Collins et al., 2022.[4]
Experimental Protocol:
-
Synthesis of Intermediate 19:
-
Couple N-Benzyl-N′-boc-ethylenediamine with 4-(phenylsulfamoyl)benzoic acid using EDC/HOBt coupling reagents.
-
Remove the Boc-protecting group from the resulting intermediate with trifluoroacetic acid (TFA) to yield the desired amine (19).[4]
-
-
Synthesis of Intermediate 20:
-
React ethyl 2-aminothiazole-5-carboxylate with 2-methylpropanoyl chloride.
-
Perform sodium hydroxide-mediated ester hydrolysis to yield 2-(2-Methylpropanoylamino)thiazole-5-carboxylic acid (20).[4]
-
-
Final Coupling to Yield TH-470 (10):
-
Couple intermediates 19 and 20 using EDC/HOBt to obtain the final product, TH-470.[4]
-
Protocol 2: General Scheme for the Synthesis of Pyrrolopyrimidine-Based Inhibitors (e.g., LX-7101)
LX-7101 is a dual LIMK and ROCK inhibitor. The synthesis of its pyrrolopyrimidine core generally follows the scheme described by Harrison et al., 2015.
Experimental Protocol:
-
The synthesis of LX-7101 and its analogs typically involves the construction of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold, followed by functionalization at key positions. A common strategy involves the reaction of a suitably substituted pyrrole with a pyrimidine precursor. Subsequent palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions are then employed to introduce the desired side chains. For specific details on the synthesis of LX-7101, please refer to the supporting information of Harrison et al., ACS Med. Chem. Lett. 2015, 6, 1, 84-88.
Quantitative Data for Selected LIMK1 Inhibitors
The following table summarizes the inhibitory activities of several well-characterized LIMK1 inhibitors.
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Assay Type | Reference |
| LIMKi3 | 7 | 8 | Radiometric | [5] |
| LX-7101 | 32 | 4.3 | Kinase Assay | [6] |
| TH-257 | 84 | 39 | Biochemical | [7] |
| BMS-3 | - | - | - | [4] |
| BMS-4 | - | - | - | [4] |
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Kinase Assay using RapidFire Mass Spectrometry
This assay quantitatively measures the inhibition of LIMK1 activity by monitoring the phosphorylation of its substrate, cofilin.
Experimental Workflow:
Caption: RapidFire MS Kinase Assay Workflow.
Methodology:
-
Reaction Setup: In a 384-well plate, pre-incubate recombinant human LIMK1 enzyme with varying concentrations of the test inhibitor for 10 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing the substrate (e.g., cofilin) and ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the reaction mixture using a RapidFire High-Throughput Mass Spectrometry system to quantify the amount of phosphorylated cofilin.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Protocol 4: Cellular Target Engagement using NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of an inhibitor to LIMK1 within living cells.
Methodology:
-
Cell Preparation: Use HEK293 cells transiently expressing a NanoLuc®-LIMK1 fusion protein. Seed the cells into 384-well plates.
-
Tracer and Inhibitor Addition: Pre-treat the cells with the NanoBRET™ Tracer K-10, followed by the addition of the test inhibitor at various concentrations.
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Signal Detection: Measure the BRET signal using a suitable plate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve, which reflects the displacement of the tracer by the inhibitor.
Protocol 5: Western Blotting for Phospho-Cofilin (p-Cofilin)
This protocol allows for the detection of changes in the phosphorylation status of cofilin in cells treated with a LIMK1 inhibitor.
Methodology:
-
Cell Treatment: Culture cells (e.g., A549) to a suitable confluency and treat with the LIMK1 inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. It is recommended to avoid using milk as a blocking agent for phosphoprotein detection due to the presence of casein.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total cofilin and a loading control (e.g., GAPDH or β-actin).
References
- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.se [sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. Cheminformatic comparison of approved drugs from natural product versus synthetic origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Top 250 ACS Medicinal Chemistry Letters papers published in 2015 [scispace.com]
Development of STAT3 Inhibitors from Aminobenzo[b]thiophene Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers engaged in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors based on the aminobenzo[b]thiophene scaffold. The content herein is designed to facilitate the evaluation of these compounds, from initial screening to preclinical assessment.
Introduction to STAT3 and Aminobenzo[b]thiophene Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] The constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor progression and survival.[1][3] Consequently, STAT3 has emerged as a significant target for the development of novel anticancer therapies.[4][5]
The aminobenzo[b]thiophene scaffold has proven to be a promising starting point for the design of potent and selective STAT3 inhibitors.[4][6] Stattic, a well-known inhibitor from this class, targets the SH2 domain of STAT3, thereby preventing its dimerization and nuclear translocation.[7] Building upon this scaffold, medicinal chemists have developed numerous derivatives with improved potency and drug-like properties.[6][7] This document will focus on the practical aspects of working with these compounds.
Data Presentation: In Vitro Activity of Aminobenzo[b]thiophene-Based STAT3 Inhibitors
The following tables summarize the in vitro biological activity of representative STAT3 inhibitors derived from the aminobenzo[b]thiophene scaffold. This data is crucial for comparing the potency of different compounds and selecting candidates for further development.
Table 1: Anti-proliferative Activity of Aminobenzo[b]thiophene Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Stattic | MDA-MB-231 | MTT | 1.56 ± 0.56 | [1] |
| Stattic | DU145 | MTT | 1.87 ± 0.11 | [1] |
| Stattic | A549 | MTT | 2.16 ± 0.29 | [1] |
| Stattic | MCF-7 | MTT | 2.50 ± 0.31 | [1] |
| Compound 15 | A549 | MTT | 0.33 | [4] |
| Compound 15 | HCT116 | MTT | 0.75 | [4] |
| Compound 15 | MCF-7 | MTT | 0.42 | [4] |
| Compound 6o | MDA-MB-231 | MTT | 0.53 ± 0.09 | [1] |
| Compound 6o | DU145 | MTT | 0.65 ± 0.12 | [1] |
| Compound 6o | A549 | MTT | 0.78 ± 0.15 | [1] |
| Compound 6o | MCF-7 | MTT | 0.95 ± 0.18 | [1] |
| K2071 | U-251 MG | Cell Viability | ~5 | [7][8] |
| K2071 | U-87 MG | Cell Viability | ~5 | [7][8] |
Table 2: Inhibition of STAT3-Mediated Luciferase Activity
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| Compound 6o | HeLa | < 4 | At 4 µM, inhibited activity by 48% | [1][2] |
| Stattic | HeLa | > 4 | At 4 µM, inhibited activity by 36% | [1][2] |
Signaling Pathways and Experimental Workflows
To effectively study STAT3 inhibitors, a thorough understanding of the underlying signaling pathway and a structured experimental workflow are essential.
Caption: Canonical STAT3 signaling pathway and the inhibitory mechanism of aminobenzo[b]thiophene derivatives.
Caption: General experimental workflow for the evaluation of novel STAT3 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol is for assessing the inhibitory effect of aminobenzo[b]thiophene compounds on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705).[3][9]
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, DU145)
-
6-well plates
-
Aminobenzo[b]thiophene inhibitor stock solution (e.g., 10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of the inhibitor (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and β-actin for normalization.[3]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of aminobenzo[b]thiophene inhibitors on the viability of cancer cell lines.[3][10][11]
Materials:
-
Cancer cell line
-
96-well plates
-
Inhibitor stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by aminobenzo[b]thiophene inhibitors.[3][6][12]
Materials:
-
Cancer cell line
-
6-well plates
-
Inhibitor stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the inhibitor for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).[3]
Protocol 4: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of STAT3 inhibitors in a mouse xenograft model.[13][14]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Inhibitor compound
-
Appropriate vehicle for in vivo administration (e.g., corn oil, DMSO/saline mixture)
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the inhibitor at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group should receive the vehicle alone.
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-STAT3).
Conclusion
The aminobenzo[b]thiophene scaffold serves as a valuable platform for the development of potent STAT3 inhibitors. The protocols and data presented in these application notes are intended to provide a comprehensive guide for researchers in this field. By employing standardized assays and a systematic workflow, the identification and characterization of novel and effective STAT3-targeting therapeutics can be significantly advanced.
References
- 1. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. scispace.com [scispace.com]
- 13. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 14. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate, with a focus on improving reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, inefficient reaction technology, and the purity of starting materials. Here are key areas to investigate:
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. Triethylamine in DMSO has been shown to be a highly effective combination.[1] Ensure that the reagents are used in the correct stoichiometry; a slight excess of methyl thioglycolate (1.05 equivalents) and a larger excess of triethylamine (3.1 equivalents) is recommended.[1]
-
Reaction Technology (Heating Method): Conventional heating methods can lead to longer reaction times and lower yields. Microwave-assisted synthesis has been demonstrated to dramatically improve yields and reduce reaction times.[1][2] For instance, switching from conventional heating to microwave irradiation can increase yields significantly.[1][3]
-
Starting Material Quality: The purity of the starting 2-halobenzonitrile is important. Impurities can lead to side reactions and a lower yield of the desired product. Ensure your starting materials are of high purity, or purify them before use if necessary.
Question 2: I am observing significant amounts of side products in my reaction mixture, making purification difficult. What are these side products and how can I minimize their formation?
Answer:
Side product formation is a common issue. In the context of the Gewald reaction and related syntheses of aminothiophenes, potential side reactions include:
-
Knoevenagel Condensation Byproducts: The initial step of the reaction is often a Knoevenagel condensation.[4][5][6] Incomplete reaction or side reactions at this stage can lead to impurities. Ensuring the optimal base and temperature conditions for this initial step is crucial.
-
Polysulfide Formation: The mechanism of sulfur incorporation can be complex, potentially involving polysulfide intermediates.[4][6] These can lead to a variety of sulfur-containing byproducts. Optimizing the reaction temperature and time can help to favor the desired cyclization to the thiophene.
-
Dimerization: Under certain conditions, starting materials or intermediates can dimerize, leading to higher molecular weight impurities.[7]
To minimize side products, consider the following:
-
Microwave Irradiation: As mentioned for yield improvement, microwave heating can provide rapid and uniform heating, which can favor the desired reaction pathway over side reactions.[1][2][5]
-
Solvent Choice: Dry DMSO is a recommended solvent for the microwave-assisted synthesis, as it is a polar aprotic solvent that can facilitate the reaction.[1][3]
-
Purification Strategy: If side products are still present, purification by column chromatography or recrystallization may be necessary.[8][9][10]
Question 3: The purification of the final product is challenging. What is the recommended procedure for obtaining high-purity this compound?
Answer:
A significant advantage of the optimized microwave-assisted synthesis is the straightforward purification process. In many cases, the product precipitates upon pouring the reaction mixture into ice-water.[1][3]
Here is a general purification protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
The solid product should precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the collected solid with water to remove any water-soluble impurities.
-
Dry the product in vacuo.
If further purification is required, recrystallization from a suitable solvent such as methanol can be employed to obtain a product with high purity (typically around 99%).[11][12] For more persistent impurities, flash chromatography may be necessary.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and highest-yielding method for synthesizing this compound?
A1: The microwave-assisted synthesis starting from 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO is a highly efficient method.[1][2] This approach offers significant advantages over traditional methods, including drastically reduced reaction times (minutes instead of hours) and high yields (often in the range of 58-96%).[1][2][3]
Q2: Can I use conventional heating instead of a microwave reactor?
A2: Yes, conventional heating can be used, but it is generally less efficient. For example, a reaction that yields 95% of the product in 2 hours using conductive heating at 100°C can be completed in just 11 minutes at 130°C with a 94% yield using microwave irradiation.[1][3] If a microwave reactor is unavailable, be prepared for longer reaction times and potentially lower yields.
Q3: What is the role of triethylamine in the reaction?
A3: Triethylamine acts as a base in this reaction. Its primary role is to deprotonate the methyl thioglycolate, which then allows it to act as a nucleophile and react with the 2-halobenzonitrile. The choice of base is important, and triethylamine has been shown to be more effective than other bases like sodium methoxide in this specific transformation.[1][3]
Q4: What is the general reaction mechanism for this synthesis?
A4: This synthesis is a variation of the Gewald aminothiophene synthesis.[5] The reaction is believed to proceed through an initial Knoevenagel-type condensation, followed by the addition of the sulfur nucleophile and subsequent cyclization and aromatization to form the thiophene ring.[4][5][6]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Heating Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional | 100 | 2 hours | 95 | [1][3] |
| Microwave | 130 | 11 minutes | 94 | [1][3] |
Table 2: Yields of this compound Derivatives via Microwave Synthesis
| Starting Material (2-halobenzonitrile) | Product | Yield (%) | Reference |
| 5-Bromo-2-fluorobenzonitrile | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 96 | [1] |
| 2-Fluoro-5-nitrobenzonitrile | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 94 | [1] |
| 2-Chlorobenzonitrile | This compound | 58 | [1] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is based on the procedure described by Bagley et al.[1][3]
Materials:
-
2-halobenzonitrile (1.0 equivalent)
-
Methyl thioglycolate (1.05 equivalents)
-
Triethylamine (3.1 equivalents)
-
Dry DMSO (to make a 2 M solution of the benzonitrile)
Procedure:
-
In a microwave reactor vessel, combine the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 130°C for the specified time (typically 10-35 minutes, depending on the substrate). The initial microwave power will be modulated to maintain the target temperature.
-
After the reaction is complete, cool the vessel to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water.
-
Dry the purified product in vacuo.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most commonly employed and effective purification methods for this compound are flash column chromatography and recrystallization.[1][2] Flash chromatography is particularly useful for separating the target compound from closely related impurities, while recrystallization is effective for removing minor impurities and obtaining a highly crystalline final product.[3]
Q2: What is the typical yield and purity for this compound after purification?
A2: The expected yield and purity can vary depending on the synthetic route and the purification method employed. However, reported yields are generally high, often falling within the 58% to 96% range.[2] The purity of the final product is typically high, with commercially available standards often exceeding 97%.[4][5] With optimized purification protocols, a purity of 99% can be achieved.[6]
Q3: What are the key physical and analytical characteristics I should check to confirm the purity of my product?
A3: To confirm the identity and purity of this compound, you should verify the following:
-
Appearance: The pure compound is typically a crystalline powder, with colors ranging from cream and pale yellow to yellow-brown.[4][5]
-
Melting Point: The reported melting point range is between 106.5°C and 112.5°C.[4][5] A sharp melting point within this range is a good indicator of high purity.
-
Chromatography: A single spot on a Thin Layer Chromatography (TLC) plate in an appropriate solvent system.
-
Spectroscopy: The infrared (IR) spectrum should be consistent with the compound's structure.[4] 1H and 13C NMR spectra can confirm the chemical structure and identify any impurities.[7]
Q4: What are some potential impurities I might encounter during purification?
A4: Potential impurities largely depend on the synthetic method used. Common impurities may include unreacted starting materials, such as substituted 2-halobenzonitriles or methyl thioglycolate.[2][7] Byproducts from side reactions can also be present. For instance, in related syntheses, byproducts like triphenylphosphine oxide have been reported to cause purification challenges.[1]
Troubleshooting Guide
Low Purity Issues
Q: My final product shows multiple spots on TLC after column chromatography. How can I improve the separation?
A: If you are observing co-eluting impurities, consider the following optimization steps:
-
Solvent System Optimization: The polarity of your eluent system is critical. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired product on TLC, with good separation from impurities.[8] Experiment with different solvent ratios.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, switch to a gradient elution. Start with a low-polarity mobile phase and gradually increase the polarity.
-
Column Parameters: Ensure you are using a sufficient amount of silica gel relative to your crude product (a ratio of at least 50:1 is recommended) and that the column is packed properly to avoid channeling.
Low Yield Issues
Q: My product yield after column chromatography is significantly lower than expected. What are the possible causes?
A: Low recovery from column chromatography can be attributed to several factors:
-
Product Adsorption: The compound may be irreversibly adsorbing to the silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of a polar solvent (like triethylamine in the eluent if your compound is basic) or by using a different stationary phase like alumina.
-
Improper Fraction Collection: You might be discarding fractions that contain your product. Monitor the elution closely with TLC to ensure all product-containing fractions are collected.
-
Product Instability: The compound may be degrading on the silica gel. If you suspect this, try to run the column more quickly or use a less acidic stationary phase.
Q: I am losing a significant amount of product during recrystallization. How can I improve my recovery?
A: To optimize recrystallization and maximize yield:
-
Solvent Choice: Ensure you are using an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Minimal Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower yield as more product will remain dissolved in the mother liquor upon cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the loss of product.
-
Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Physical State Issues
Q: My product has oiled out and will not crystallize. What steps can I take to induce crystallization?
A: If your product separates as an oil instead of crystals, try the following techniques:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent Adjustment: The oil may have formed because the solvent is not ideal. Try adding a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the oiled solution.
-
Re-purification: The presence of impurities can inhibit crystallization. The oil may need to be re-purified by column chromatography to remove these impurities before attempting recrystallization again.
Data and Protocols
Quantitative Data Summary
| Parameter | Reported Value | Source(s) |
| Purity | 96% - 99% | [4][5][6] |
| Yield | 58% - 96% | [2] |
| Melting Point | 106.5°C - 112.5°C | [4][5] |
Recommended Purification Systems
| Purification Method | Stationary Phase | Recommended Eluent/Solvent System | Ratio (v/v) |
| Flash Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | 7:3 |
| Flash Chromatography | Silica Gel | Light Petroleum / Ethyl Acetate | 4:1 |
| Recrystallization | N/A | Ethyl Acetate | N/A |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., petroleum ether/ethyl acetate 7:3). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[3]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals of the pure compound should form. Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Purification Workflow
Caption: Purification and troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 432410050 [thermofisher.com]
- 5. H33956.03 [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Aminobenzo[b]thiophenes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the synthesis of 3-aminobenzo[b]thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-aminobenzo[b]thiophenes?
A1: Several methods are commonly employed, each with its own advantages and challenges. The most prevalent routes include:
-
Microwave-assisted synthesis from 2-halobenzonitriles: This method involves the reaction of a 2-halobenzonitrile with methyl thioglycolate in the presence of a base, often under microwave irradiation, to afford methyl 3-aminobenzo[b]thiophene-2-carboxylates in high yields and short reaction times.[1]
-
Gewald Reaction: This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. While broadly applicable to thiophenes, its application to benzo[b]thiophenes requires careful selection of starting materials.
-
Fiesselmann Thiophene Synthesis: This method allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further functionalized to 3-aminobenzo[b]thiophenes. A variation of this synthesis using a nitrile-containing substrate can directly yield 3-aminothiophenes.[2]
-
Willgerodt-Kindler Reaction: This reaction of an aryl alkyl ketone with an amine and elemental sulfur can be adapted to produce 3-aminobenzo[b]thiophenes, typically in a one-pot synthesis.[1][3]
Q2: I am observing a low yield in my synthesis of a 3-aminobenzo[b]thiophene. What are the likely causes?
A2: Low yields are a common issue and can stem from several factors depending on the synthetic route. Common culprits include:
-
Poor quality of starting materials: Impurities in reactants can interfere with the reaction.
-
Suboptimal reaction conditions: Temperature, reaction time, and choice of base and solvent are critical.
-
Inefficient cyclization: The intramolecular ring-closure may be slow or incomplete.
-
Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.
-
Product degradation: The desired 3-aminobenzo[b]thiophene may be unstable under the reaction or workup conditions.
Q3: What are the best methods for purifying 3-aminobenzo[b]thiophenes?
A3: Purification strategies depend on the physical state of the product (solid or oil) and the nature of the impurities. Common methods include:
-
Recrystallization: This is often effective for solid products to remove impurities with different solubility profiles.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from unreacted starting materials and side products. The choice of eluent is crucial for good separation.
-
Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
Troubleshooting Guides
Microwave-Assisted Synthesis from 2-Halobenzonitriles
This method is generally high-yielding, but issues can still arise.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Ineffective displacement of the halide: The nucleophilic aromatic substitution of the halide by the thioglycolate may be inefficient. | * Halide reactivity: Fluorine is often the best leaving group in this reaction. If using chloro- or bromo-substituted benzonitriles, consider increasing the reaction temperature or time.[1] * Base selection: Triethylamine is a commonly used base. Ensure it is dry and used in the correct stoichiometric amount (typically around 3 equivalents).[1] |
| Incomplete cyclization: The intermediate may not be cyclizing efficiently to form the thiophene ring. | * Microwave parameters: Ensure the correct temperature (typically 130 °C) and hold time are programmed into the microwave synthesizer.[1] * Solvent: Dry DMSO is the recommended solvent. The presence of water can hinder the reaction.[1] | |
| Formation of multiple products (observed by TLC/LC-MS) | Side reactions: Dimerization or polymerization of starting materials or intermediates can occur. | * Concentration: Ensure the reaction concentration is appropriate (typically around 2 M).[1] * Temperature control: Overheating can lead to side reactions. Ensure accurate temperature monitoring within the microwave reactor. |
| Difficulty in product isolation | Product is an oil or does not precipitate upon addition to water. | * Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate. * Purification: Purify the crude product by column chromatography. |
Experimental Workflow for Microwave-Assisted Synthesis
Caption: General workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
Gewald Reaction
The Gewald reaction is a powerful tool for thiophene synthesis, but its application to benzo[b]thiophenes can be challenging.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Inefficient Knoevenagel condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step. | * Base selection: The choice of base is crucial. Morpholine, piperidine, or triethylamine are commonly used. The optimal base may vary depending on the reactivity of the starting materials. * Water removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent. |
| Poor sulfur solubility or reactivity: Elemental sulfur needs to be activated to participate in the reaction. | * Solvent choice: Polar solvents like ethanol, methanol, or DMF can improve the solubility and reactivity of sulfur. * Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can enhance sulfur's reactivity, but excessive heat may lead to side reactions. | |
| Formation of side products | Dimerization of the α,β-unsaturated nitrile intermediate: This can compete with the desired cyclization. | * Reaction conditions: Adjusting the temperature or the rate of addition of reagents can minimize dimerization. |
| Formation of other heterocyclic systems. | * Reaction control: Ensure the stoichiometry of the reactants is correct. | |
| Purification challenges | Complex reaction mixture: The presence of unreacted starting materials and various side products can complicate purification. | * Column chromatography: A carefully optimized gradient elution on a silica gel column is often necessary. |
Troubleshooting Logic for Low Yield in Gewald Synthesis
Caption: Decision tree for troubleshooting low yields in the Gewald synthesis of 3-aminobenzo[b]thiophenes.
Willgerodt-Kindler Reaction
This one-pot reaction can be convenient but is often associated with moderate yields and requires careful optimization.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of 3-aminobenzo[b]thiophene | Incorrect stoichiometry of reactants: The ratio of the ketone, amine, and sulfur is critical. | * Optimize ratios: Systematically vary the equivalents of the amine and sulfur to find the optimal conditions for your specific substrate.[1] |
| Suboptimal temperature or reaction time: These parameters significantly influence the reaction outcome. | * Screen conditions: Experiment with a range of temperatures (e.g., 35-100 °C) and reaction times (e.g., 6-180 min) to improve the yield.[1] | |
| Formation of isothiazole byproduct | Reaction with ammonium chloride: In some cases, particularly when attempting to synthesize an unsubstituted aminobenzothiophene, the reaction can favor the formation of an isothiazole derivative.[3] | * Amine selection: Using primary or secondary amines instead of an ammonium salt can direct the reaction towards the desired benzothiophene.[1] |
| Complex product mixture | Multiple competing reactions: The Willgerodt-Kindler reaction involves several intermediates and potential side reactions. | * Purification: Column chromatography with a hexane/ethyl acetate eluent system is typically required to isolate the desired product.[1] |
Fiesselmann Thiophene Synthesis
This classical method can be adapted for 3-aminobenzo[b]thiophene synthesis, but careful control of reaction conditions is necessary.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Inefficient initial Michael addition: The addition of the thioglycolate derivative to the activated starting material is the first key step. | * Base selection: The choice of base is critical. Stronger bases like sodium ethoxide or potassium tert-butoxide are often required. The base should be able to deprotonate the thioglycolate without promoting unwanted side reactions. |
| Failure of intramolecular cyclization: The final ring-closing step may not be occurring efficiently. | * Base strength: A sufficiently strong base is needed to deprotonate the intermediate to initiate the cyclization. * Temperature: The reaction may require heating to facilitate cyclization. | |
| Formation of thioacetal byproduct | Absence of an alcohol: In some variations, the presence of an alcohol is necessary to favor the formation of the desired monoadduct over a thioacetal.[2] | * Reaction conditions: Ensure the reaction is performed under the correct conditions as specified in the literature for the desired product. |
Data Presentation
Table 1: Comparison of Yields for Microwave-Assisted Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylates [1]
| Entry | 2-Halobenzonitrile | Yield (%) | Reaction Time (min) |
| 1 | 5-Bromo-2-fluorobenzonitrile | 96 | 15 |
| 2 | 2-Fluoro-5-nitrobenzonitrile | 94 | 11 |
| 3 | 5-Chloro-2-fluorobenzonitrile | 88 | 15 |
| 4 | 2,5-Difluorobenzonitrile | 85 | 15 |
| 5 | 2-Fluorobenzonitrile | 65 | 15 |
| 6 | 5-(Trifluoromethyl)-2-fluorobenzonitrile | 58 | 20 |
Experimental Protocols
Detailed Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate[1]
Materials:
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5-Bromo-2-fluorobenzonitrile
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Methyl thioglycolate
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Triethylamine (Et₃N)
-
Dry Dimethyl sulfoxide (DMSO)
-
Ice-water
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine 5-bromo-2-fluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO to make a 2 M solution.
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Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C for 15 minutes.
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After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
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Pour the reaction mixture into ice-water.
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Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry it under vacuum to obtain the desired product.
Expected Yield: ~96%
This technical support center provides a starting point for addressing common challenges in the synthesis of 3-aminobenzo[b]thiophenes. For more specific issues, consulting the primary literature for the particular synthetic route and substrate is highly recommended.
References
Technical Support Center: Gewald Synthesis of Aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guides and FAQs
Our troubleshooting section is designed to address specific issues you may encounter during your experiments, providing actionable solutions to improve reaction outcomes.
FAQs
Q1: My Gewald reaction is not proceeding, or the yield of my 2-aminothiophene is very low. What are the most critical initial steps to check?
A1: The most crucial initial step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps cannot occur. Here’s what to check first:
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Starting Material Quality: Ensure that your ketone or aldehyde is free from impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.
-
Initial Condensation Check: To confirm that the initial step is working, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. The formation of the condensed product can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[1]
Q2: I have confirmed the initial condensation is successful, but the overall yield is still poor. What should I investigate next?
A2: If the Knoevenagel condensation is proceeding, issues in the subsequent sulfur addition and cyclization stages are likely. These problems are often related to reaction conditions and the reactivity of intermediates.[1] Key factors to investigate include:
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Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side product formation. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]
-
Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or Dimethylformamide (DMF) are commonly used because they can enhance the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a critical consideration.[1]
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Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]
Q3: How does the choice of base affect the reaction yield, and are there alternatives to common amine bases?
A3: The base plays a critical role in the Gewald reaction by promoting the initial condensation and activating the elemental sulfur.[2]
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Amine Bases: Morpholine is often cited as a highly effective base due to its ability to dissolve sulfur and form polysulfides, which are reactive sulfurating agents. Piperidine and triethylamine are also commonly used. However, the optimal base can be substrate-dependent.[1]
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Catalytic Amounts of Base: While stoichiometric amounts of base are often used, studies have shown that the Gewald reaction can be successful with catalytic amounts of a base, particularly under solvent-free conditions or with high-speed ball milling.
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Inorganic Bases: In some variations of the Gewald reaction, inorganic bases have been successfully employed, which can simplify workup and purification.
-
Conjugate Acid-Base Pair Catalysis: Recent research has demonstrated the use of a piperidinium borate salt as a recyclable conjugate acid-base catalyst, which can significantly influence the reaction rate and yield in catalytic amounts.[1]
Q4: I am observing significant amounts of byproducts, which is complicating the purification of my desired 2-aminothiophene. What are these byproducts and how can I mitigate their formation?
A4: The presence of byproducts is a common issue. Here are some of the most frequently observed impurities and strategies to reduce them:
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Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[2]
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Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. To mitigate this, ensure that sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2]
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Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. To avoid this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[2]
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of the Gewald synthesis.
Table 1: Effect of Different Bases on Gewald Reaction Yield
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| Piperidinium borate | 10 | 100 | 35 | 88 |
| Piperidinium borate | 15 | 100 | 30 | 92 |
| Piperidinium borate | 20 | 100 | 20 | 96 |
| None | 0 | 100 | 24 (hours) | 0 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H2O (9:1). Data sourced from a study on conjugate acid-base pair catalysis.[3]
Table 2: Effect of Solvent on Gewald Reaction Yield
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Water | 100 | 120 | 72 |
| Methanol | 100 | 30 | 90 |
| Ethanol | 100 | 30 | 92 |
| Acetonitrile | 100 | 45 | 85 |
| EtOH/H2O (9:1) | 100 | 25 | 96 |
| EtOH/H2O (1:1) | 100 | 60 | 88 |
| DMSO | 100 | 15 | 82 |
| DMF | 100 | 15 | 85 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), piperidinium borate (20 mol%).[3]
Table 3: Comparison of Conventional Heating and Microwave Irradiation
| X in 2-aminothiophene | Yield (%) - Classical | Yield (%) - Microwave |
| CO2Me | 82 | 55 |
| CONH2 | 78 | 78 |
| CONHPh | 87 | 55 |
| CO-t-Bu | 81 | 85 |
Reaction conditions for microwave synthesis: 1,4-dithiane-2,5-diol, α-activated acetonitrile, Et3N, MeOH, 50°C, 2 min.[4]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol provides a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[2]
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Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]
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Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.[2]
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[5] If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
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Characterization: Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Gewald Synthesis
This method can significantly reduce reaction times and improve yields.
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Reaction Setup: In a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol). Add the appropriate solvent (3 mL).[6]
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Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[6]
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Monitoring: Monitor the reaction progress by TLC if possible.
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Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[6]
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[6]
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Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[6]
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows discussed.
Caption: Main pathway of the Gewald synthesis and a common side reaction.
Caption: A logical workflow for troubleshooting low yields in the Gewald synthesis.
References
Technical Support Center: Optimization of Microwave-Assisted Synthesis of Aminobenzo[b]thiophenes
Welcome to the technical support center for the microwave-assisted synthesis of aminobenzo[b]thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and optimized experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of aminobenzo[b]thiophenes, particularly focusing on the reaction of 2-halobenzonitriles with methyl thioglycolate.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | - Ensure the microwave reactor reaches and maintains the target temperature (e.g., 130 °C). - Gradually increase the reaction time. Monitor progress by TLC. - Confirm the microwave power is appropriate for the solvent and reaction volume. |
| Ineffective base. | - Triethylamine (Et3N) is a commonly used and effective base for this reaction.[1][2] Ensure it is fresh and used in the correct stoichiometric amount (e.g., 3.1 equivalents).[1][2] | |
| Poor quality of reagents or solvent. | - Use dry DMSO as the solvent.[1][2] - Ensure the 2-halobenzonitrile and methyl thioglycolate are of high purity. | |
| 2. Formation of Side Products/Impurities | Presence of a nitro group on the benzonitrile starting material. | - Nitro-substituted benzonitriles can lead to the formation of inseparable mixtures of isomers and other side products.[1][3] Consider alternative synthetic routes if a nitro-substituted aminobenzo[b]thiophene is the target. |
| Dimerization or polymerization of starting materials or intermediates. | - Adjust the concentration of the reactants. - Optimize the reaction temperature; excessive heat can sometimes lead to side reactions.[4] | |
| Incomplete cyclization. | - This may result in the presence of the intermediate from the initial condensation. Ensure the reaction goes to completion by optimizing the reaction time and temperature.[4] | |
| 3. Difficulty in Product Purification | The product does not precipitate upon pouring the reaction mixture into ice water. | - If the product is soluble in water, extraction with an organic solvent like ethyl acetate will be necessary. Wash the organic layer with water and brine, then dry and concentrate.[3] |
| The precipitated product is impure. | - Recrystallization: This is an effective method for purifying solid aminobenzo[b]thiophenes.[4] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4] - Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography.[3] A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane. | |
| 4. Reaction Safety Concerns | Over-pressurization of the reaction vessel. | - Use only sealed vessels specifically designed for microwave synthesis. - Do not exceed the recommended reaction volume for the vessel. - Be cautious when heating reactions significantly above the solvent's boiling point, as this can lead to pressure buildup. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes?
A detailed and reliable protocol involves the reaction of a 2-halobenzonitrile with methyl thioglycolate in the presence of triethylamine in DMSO.[1][2]
Experimental Protocol: Synthesis of Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
A mixture of 5-bromo-2-fluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is irradiated in a microwave synthesizer at 130 °C.[1][2] The reaction progress should be monitored, and upon completion, the vessel is cooled with compressed air. The reaction mixture is then poured into ice water, and the resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.[1][2]
Q2: How do different substituents on the 2-halobenzonitrile starting material affect the reaction?
The electronic nature of the substituents on the aromatic ring can influence the reaction time and yield. Generally, electron-withdrawing groups can facilitate the initial nucleophilic aromatic substitution step.
| Substituent (R) | Halogen (X) | Reaction Time (min) | Yield (%) | Reference |
| 5-Br | F | 30 | 96 | [2] |
| 5-NO2 | F | 11 | 94 | [2] |
| 5-CF3 | F | 18 | 91 | [2] |
| 4-OMe | Cl | 25 | 80 | [2] |
| 5-Cl | F | 25 | 75 | [2] |
| H | F | 20 | 58 | [2] |
Q3: What is the Gewald reaction and is it relevant to this synthesis?
The Gewald reaction is a multi-component reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5][6] While the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles is not a classical Gewald reaction, the underlying principles of thiophene ring formation are related. Understanding the Gewald reaction can provide insights into potential side reactions and optimization strategies. Microwave irradiation has been shown to be beneficial for the Gewald reaction, leading to shorter reaction times and improved yields.[7]
Q4: What are the advantages of using microwave irradiation for this synthesis compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several advantages:
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Rapid Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[7]
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Higher Yields: The efficient and uniform heating provided by microwaves can lead to increased product yields.[7]
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Improved Purity: Faster reaction times can minimize the formation of byproducts that may occur with prolonged heating.
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Energy Efficiency: Microwaves heat the reaction mixture directly, which is more energy-efficient than heating a large oil bath.
Q5: Which solvents are suitable for this microwave-assisted synthesis?
Polar solvents with high dielectric constants are generally more efficient at absorbing microwave energy and converting it into heat. Dimethyl sulfoxide (DMSO) is an excellent choice for this synthesis due to its high boiling point and ability to dissolve the reactants.[1][2] Other polar, high-boiling solvents like dimethylformamide (DMF) could also be considered.[4] Non-polar solvents such as hexane or toluene are generally unsuitable for microwave-assisted synthesis as they do not absorb microwave irradiation effectively.
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of aminobenzo[b]thiophenes.
Caption: General workflow for the synthesis of aminobenzo[b]thiophenes.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical guide to troubleshooting synthesis problems.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of Methyl 3-aminobenzo[b]thiophene-2-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve | 1. Inappropriate solvent. 2. Insufficient solvent volume. 3. Solvent is not hot enough. | 1. Select a more suitable solvent. Based on the compound's structure (ester and aromatic amine), polar aprotic solvents like ethyl acetate or acetone, or alcohols like ethanol or methanol are good starting points. 2. Gradually add more solvent in small increments until the solid dissolves. 3. Ensure the solvent is heated to its boiling point. |
| "Oiling out" (product separates as a liquid) | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Low melting point of the compound or impurities. | 1. Add a small amount of additional hot solvent to the solution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Use a larger volume of solvent to keep the compound dissolved at a lower temperature. Consider a different solvent system. |
| No crystals form upon cooling | 1. Solution is not supersaturated (too much solvent used). 2. The solution is supersaturated but requires nucleation. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Poor recovery of crystals | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask for hot filtration. Add a small excess of hot solvent before filtration. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is not pure after recrystallization | 1. Inappropriate solvent choice that does not effectively separate impurities. 2. Crystals formed too quickly, trapping impurities. 3. Insoluble impurities were not removed. | 1. Perform solvent screening to find a solvent in which the compound is soluble when hot but insoluble when cold, while the impurities are either always soluble or always insoluble. 2. Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. 3. If insoluble impurities are present, perform a hot filtration step before cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While a definitive, experimentally validated solvent for this specific compound is not widely published, a good starting point would be polar aprotic solvents or alcohols. Given the presence of an ester and an aromatic amine, solvents like ethyl acetate, acetone, ethanol, or methanol are likely candidates. A solvent system, such as a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane), can also be effective. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system.
Q2: My this compound appears as a yellow to brown crystalline powder. Is this normal?
A2: Yes, the typical appearance of this compound is a yellow to brown crystalline powder. Significant deviation from this color may indicate the presence of impurities.
Q3: What are the potential impurities in my sample of this compound?
A3: Common synthetic routes to this compound involve the reaction of a 2-halobenzonitrile with methyl thioglycolate. Therefore, potential impurities could include unreacted starting materials or byproducts from this reaction.
Q4: Can I use a salt formation to aid in the recrystallization of this compound?
A4: Yes, for compounds containing an amine functional group, forming a salt such as a hydrochloride salt can significantly alter its solubility and often improves crystallization properties. You can attempt to dissolve the compound in a suitable solvent and add an acid (e.g., HCl in an organic solvent) to form the salt, which may then be recrystallized.
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask to the solvent's boiling point. Continue adding the solvent until the compound just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble material.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: Key factors influencing the outcome of recrystallization.
Troubleshooting low yields in Friedel-Crafts acylation of benzothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Friedel-Crafts acylation of benzothiophenes.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of benzothiophene is resulting in a very low yield. What are the common causes?
Low yields in the Friedel-Crafts acylation of benzothiophene can stem from several factors. The most common issues include:
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Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reaction system will deactivate the catalyst.
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Substrate Purity: Impurities in the benzothiophene starting material or the acylating agent can interfere with the reaction.
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Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all lead to reduced yields.
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Stoichiometry: In many cases, a stoichiometric amount of the Lewis acid is required, as the product can form a complex with the catalyst, rendering it inactive.
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Side Reactions: Benzothiophene can be susceptible to side reactions under strong acidic conditions, leading to the formation of undesired byproducts.
Q2: I am observing a mixture of 2-acyl and 3-acyl benzothiophene products. How can I control the regioselectivity?
Electrophilic aromatic substitution on benzothiophene can occur at both the C2 and C3 positions. While the C3 position is generally more reactive due to higher electron density, a mixture of isomers is common.[1][2] Controlling the regioselectivity is a significant challenge.
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Steric Hindrance: Bulky acylating agents may favor acylation at the less sterically hindered C2 position.
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Catalyst and Solvent System: The choice of Lewis acid and solvent can influence the ratio of C2 to C3 products. However, achieving a single regioisomer with classical Friedel-Crafts conditions is often difficult.[1]
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Alternative Methods: For regioselective synthesis, alternative methods like those utilizing benzothiophene S-oxides for C3-functionalization may be more effective.[3]
Q3: Are there alternatives to the traditional Lewis acid-catalyzed Friedel-Crafts acylation for benzothiophenes?
Yes, several alternative methods have been developed to circumvent the issues associated with strong Lewis acids. One effective method involves the use of trifluoroacetic anhydride (TFAA) and phosphoric acid to mediate the acylation with carboxylic acids. This approach is more environmentally benign and can produce good overall yields, though it may still result in a mixture of regioisomers.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or purify it before use. |
| Poor Quality Reagents | Purify the benzothiophene and the acylating agent (e.g., by distillation or recrystallization) before the reaction. |
| Suboptimal Temperature | The optimal temperature can vary. Start with reactions at low temperatures (e.g., 0 °C) and gradually increase if no reaction is observed. High temperatures can lead to decomposition and side reactions.[4] |
| Incorrect Stoichiometry | Ensure at least a stoichiometric amount of the Lewis acid is used relative to the acylating agent. An excess of the catalyst (e.g., 2-12 moles per mole of product) may be necessary.[4] |
| Inappropriate Solvent | Use an inert, anhydrous solvent. Dichloromethane and 1,2-dichloroethane are commonly used.[4] Avoid solvents that can be acylated, such as toluene, unless they are intended as the substrate.[4] |
Problem: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
| Possible Cause | Suggested Solution |
| Inherent Reactivity of Benzothiophene | The C2 and C3 positions have comparable reactivity, often leading to mixtures. Separating the isomers by chromatography may be necessary. |
| Reaction Conditions | Systematically vary the Lewis acid, solvent, and temperature to optimize for the desired isomer. Lowering the reaction temperature can sometimes increase the regioselectivity of acylation reactions.[5] |
| Steric Effects | If C2 acylation is desired, consider using a bulkier acylating agent. |
| Alternative Synthetic Routes | For highly regioselective synthesis, consider alternative methods that direct functionalization to a specific position. |
Data Presentation
The following table summarizes the results of a Lewis acid-free acylation of benzothiophene using various carboxylic acids in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid (H₃PO₄).[1][6]
| Entry | Acylating Agent (RCOOH) | Product(s) | Overall Yield (%) | Ratio (2-acyl : 3-acyl) |
| 1 | Acetic Acid | 2- and 3-acetylbenzothiophene | 75 | 1:9 |
| 2 | Propionic Acid | 2- and 3-propionylbenzothiophene | 73 | 1:9 |
| 3 | Isobutyric Acid | 2- and 3-isobutyrylbenzothiophene | 68 | 1:9 |
| 4 | Pivalic Acid | 2- and 3-pivaloylbenzothiophene | 67 | 1:3 |
| 5 | Cyclohexanecarboxylic Acid | 2- and 3-cyclohexanecarbonylbenzothiophene | 70 | 1:4 |
| 6 | Benzoic Acid | 2- and 3-benzoylbenzothiophene | 80 | 1:9 |
| 7 | p-Chlorobenzoic Acid | 2- and 3-(4-chlorobenzoyl)benzothiophene | 73 | 2:3 |
| 8 | p-Methoxybenzoic Acid | 2- and 3-(4-methoxybenzoyl)benzothiophene | 75 | 2:3 |
| 9 | p-Nitrobenzoic Acid | 2- and 3-(4-nitrobenzoyl)benzothiophene | 78 | 2:3 |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Benzothiophene with AlCl₃
This protocol is a general guideline and may require optimization for specific substrates and acylating agents.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 to 2.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add an anhydrous, inert solvent such as dichloromethane via a syringe.[4] Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.0 equivalent) dropwise to the stirred suspension.
-
Substrate Addition: After the addition of the acylating agent, add a solution of benzothiophene (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acyl benzothiophene.
Protocol for Lewis Acid-Free Acylation of Benzothiophene
This protocol is adapted from a literature procedure.[1]
-
Preparation: To a stirred mixture of the desired carboxylic acid (1.0 equivalent) in trifluoroacetic anhydride (4.0 equivalents) at 0 °C, add 85% phosphoric acid (1.0 equivalent) dropwise.
-
Substrate Addition: Add benzothiophene (1.0 equivalent) to the mixture.
-
Reaction: Warm the reaction mixture to room temperature (25-30 °C) and stir for 4-5 hours.
-
Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in Friedel-Crafts acylation.
Caption: The general mechanism of Friedel-Crafts acylation on a benzothiophene substrate.
References
- 1. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conference.pixel-online.net [conference.pixel-online.net]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3-aminobenzo[b]thiophene-2-carboxylate (CAS: 35212-85-2).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of this compound.
Q1: My solid this compound has changed color from light yellow to a dark brown. Is it still usable?
A1: A significant color change from its typical cream or pale yellow appearance to dark brown suggests potential degradation. This is often due to oxidation of the aromatic amine or the thiophene ring, or could be a result of exposure to light. While the compound may not be entirely decomposed, its purity is compromised. We recommend performing a purity check (e.g., by HPLC, TLC, or NMR) before use. For applications requiring high purity, using a fresh, un-discolored lot is advisable.
Q2: I observe poor solubility and the formation of a precipitate when dissolving the compound in methanol for my reaction, even though it was soluble before. What is happening?
A2: This issue often points to hydrolysis of the methyl ester group, especially if the solvent has absorbed moisture or if the compound was stored improperly. Hydrolysis would form the corresponding carboxylic acid (3-aminobenzo[b]thiophene-2-carboxylic acid), which is generally less soluble in organic solvents like methanol than the parent ester. Ensure you are using anhydrous solvents and that the compound is stored in a desiccator.
Q3: My reaction yield is inconsistent when using this compound from a previously opened bottle. Why might this be?
A3: Inconsistent yields are a classic sign of compound instability. The primary causes for this compound are likely moisture-driven hydrolysis of the ester and/or oxidation of the amine. The recommended storage condition is desiccated at room temperature, indicating sensitivity to moisture. Each time the bottle is opened, the compound is exposed to atmospheric moisture and oxygen, which can lead to a gradual decrease in the active starting material concentration over time. For reproducible results, use a fresh vial or aliquot a larger batch into smaller, single-use containers under an inert atmosphere (e.g., argon or nitrogen).
Q4: I see a new, more polar spot on my TLC plate after leaving the compound in a deuterated chloroform (CDCl3) solution for NMR analysis. What could this be?
A4: The appearance of a new, more polar spot is likely due to degradation. The most probable cause is the hydrolysis of the ester to the carboxylic acid, which is significantly more polar. CDCl3 can contain trace amounts of HCl and water, which can catalyze this hydrolysis over time. For prolonged storage in solution, it is best to use anhydrous, neutral solvents and store at low temperatures.
Q5: How can I assess the stability of my specific lot of this compound?
A5: To proactively assess stability, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) and monitoring the formation of degradants over time using a stability-indicating method like HPLC-UV. This will help you understand its liabilities and establish appropriate handling and storage procedures for your experiments. A general protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to investigate the stability of the compound under various stress conditions.
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks, pipettes, and vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the solid compound and a vial of the stock solution to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep at 4°C.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before injection.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a reverse-phase HPLC-UV method. A good starting point is a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
-
Data Analysis:
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation. A method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
-
Data Presentation
The following table summarizes hypothetical results from the forced degradation study described above, illustrating the compound's potential stability liabilities.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant Peak (Retention Time) | Observations |
| Control (4°C) | 48 | 99.8% | N/A | Negligible degradation. |
| 1N HCl (60°C) | 24 | 85.2% | 4.1 min (Polar) | Significant hydrolysis to carboxylic acid. |
| 1N NaOH (RT) | 4 | 15.7% | 4.1 min (Polar) | Rapid and extensive hydrolysis. |
| 3% H₂O₂ (RT) | 24 | 70.3% | 7.8 min (Less Polar) | Oxidation likely on the thiophene sulfur or amine. |
| Heat (80°C, Solid) | 48 | 98.5% | Minor peaks | Relatively stable in solid form to heat. |
| Heat (80°C, Solution) | 48 | 92.1% | Multiple minor peaks | Some degradation in solution at high temperature. |
| Photolysis (Sunlight) | 24 | 88.6% | Multiple minor peaks | Compound shows sensitivity to light, discoloration observed. |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the compound.
Technical Support Center: Scaling Up the Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes?
Low yields can stem from several factors. Key areas to investigate include:
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Purity of Starting Materials: Ensure the 2-halobenzonitrile and methyl thioglycolate are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Suboptimal conditions can lead to incomplete conversion or degradation of the product. For microwave-assisted synthesis, ensure accurate temperature control.[1][2][3]
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Base Selection and Stoichiometry: The choice of base and its concentration are critical. Triethylamine is commonly used, and its stoichiometry should be precise.[1][2] An inappropriate amount of base can hinder the reaction.
-
Atmosphere: While not always strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials and intermediates, particularly the thiol.
Q2: My reaction is not proceeding to completion. How can I improve the conversion rate?
If you are observing a significant amount of unreacted starting material, consider the following:
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Increase Reaction Time or Temperature: Carefully increasing the reaction time or temperature may drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid product degradation. For microwave-assisted methods, a slight increase in the hold time can be effective.[1][2]
-
Solvent Choice: The choice of solvent is crucial. Dimethyl sulfoxide (DMSO) is often used in the microwave-assisted synthesis due to its high boiling point and ability to dissolve the reactants.[1][2] Ensure the solvent is dry.
-
Efficient Stirring: For scaled-up reactions, ensure efficient mixing to maintain a homogeneous reaction mixture.
Q3: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?
Impurity formation is a common issue. Potential side products could arise from self-condensation of methyl thioglycolate or other side reactions of the starting materials. To minimize impurities:
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Control the Rate of Addition: In some synthetic methods, slow and controlled addition of reagents can minimize side reactions.
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Purification of Starting Materials: As mentioned, using highly pure starting materials is the first step in preventing impurity formation.
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Optimize Reaction Conditions: Fine-tuning the reaction temperature and time can favor the formation of the desired product over side products.
Q4: What is the most effective method for purifying the final product?
The crude product can typically be purified by the following methods:
-
Recrystallization: This is a common and effective method for purifying solid products. Suitable solvent systems include ethanol/water or heptane/ethyl acetate.[4]
-
Flash Chromatography: For removal of closely related impurities, flash chromatography on silica gel is a recommended technique. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]
-
Washing: After the reaction, pouring the mixture into ice-water and collecting the resulting solid by filtration is a crucial first purification step to remove the solvent and excess base.[1][2]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is based on a high-yield, microwave-assisted synthesis method.[1][2][3]
Materials:
-
2-Fluorobenzonitrile (or other suitable 2-halobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dry Dimethyl sulfoxide (DMSO)
-
Ice-water
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (to make a 2 M solution).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 130 °C for the specified time (typically 10-35 minutes, depending on the substrate).
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into ice-water.
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Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water.
-
Dry the product in vacuo.
-
If necessary, further purify the product by recrystallization or flash chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-Halobenzonitrile | 1.0 equiv. | [1][2] |
| Methyl thioglycolate | 1.05 equiv. | [1][2] |
| Triethylamine | 3.1 equiv. | [1][2] |
| Reaction Conditions | ||
| Solvent | Dry DMSO | [1][2] |
| Temperature | 130 °C | [1][2] |
| Reaction Time (Microwave) | 11 - 35 min | [1][2] |
| Yield | 58 - 96% | [1][2][3] |
Visualizations
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, frequently asked questions (FAQs), and troubleshooting advice for assessing the purity of Methyl 3-aminobenzo[b]thiophene-2-carboxylate (CAS: 35212-85-2).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the principal method for quantitative purity assessment, often using a UV detector. It separates the main compound from its impurities, allowing for quantification of their relative amounts. Commercial specifications often state a purity of ≥96% or ≥97% by HPLC.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to identify and quantify impurities that have a different chemical structure.[3][4]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound and helps in the structural elucidation of unknown impurities.[3][5]
-
Infrared (IR) Spectroscopy: This method is used to confirm the presence of key functional groups within the molecule.[1][6]
Q2: What are the potential impurities I should be aware of during analysis?
Potential impurities can originate from the synthesis process. The compound is often synthesized via the reaction of 2-halobenzonitriles with methyl thioglycolate.[3][7] Therefore, impurities may include:
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Unreacted Starting Materials: 2-halobenzonitriles and methyl thioglycolate.
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Reaction Intermediates or By-products: Incompletely cyclized products or side-reaction products.
-
Residual Solvents: Solvents used during synthesis and purification, such as Dimethyl sulfoxide (DMSO).
-
Degradation Products: The aminobenzo[b]thiophene core can be susceptible to oxidation or other degradation pathways under certain conditions.
Q3: How can I definitively confirm the identity of my sample?
The most reliable method for identity confirmation is ¹H and ¹³C NMR spectroscopy. The observed chemical shifts and coupling constants should be compared against literature data or a certified reference standard.[3][4] Mass spectrometry should also be used to confirm that the molecular weight corresponds to the compound's molecular formula (C₁₀H₉NO₂S).[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical process.
HPLC Analysis Issues
Q: My HPLC chromatogram shows a broad or tailing peak for the main compound. What is the cause and how can I fix it?
A: Peak tailing for an amine-containing compound like this is often caused by secondary interactions between the basic amino group and acidic silanol groups on the surface of the C18 column.
-
Cause 1: Silanol Interactions: The free silanol groups on the silica backbone can interact strongly with the basic amine, causing the peak to tail.
-
Solution:
-
Use a Base-Deactivated Column: Employ a column with end-capping or a different stationary phase designed for basic compounds.
-
Modify the Mobile Phase: Add a competitive base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. This will preferentially interact with the silanol groups, reducing their interaction with your analyte.
-
Adjust pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the amine, which can sometimes improve peak shape, although it may also affect retention time.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute the sample and inject a smaller volume.
Q: I see several unexpected small peaks in my chromatogram. How do I proceed with their identification?
A: Unexpected peaks represent impurities. The best approach is to use a mass spectrometer coupled to the HPLC (LC-MS).
-
Obtain Mass Spectra: Run the sample on an LC-MS system to get the mass-to-charge ratio (m/z) for each impurity peak.
-
Hypothesize Structures: Compare the masses of the impurities to the masses of potential starting materials, by-products, and known degradants.
-
Fragmentation Analysis: If using MS/MS, analyze the fragmentation pattern of the impurity to gain more structural information.
NMR Analysis Issues
Q: My ¹H NMR spectrum shows peaks that do not belong to my compound, particularly a broad singlet. What could this be?
A: This is a common issue caused by residual solvents or water in the NMR solvent or sample.
-
Cause 1: Water: A broad singlet can often be attributed to water. Its chemical shift varies depending on the solvent (e.g., ~1.57 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).
-
Cause 2: Residual Solvents: Solvents from the synthesis or purification steps (e.g., DMSO, Ethyl Acetate, Dichloromethane) may be present.
-
Solution:
-
Ensure your sample is thoroughly dried under high vacuum before analysis.
-
Use high-purity, anhydrous deuterated solvents.
-
Compare the unknown peak shifts to a table of common NMR solvent impurities (see Table 3).
-
Data Presentation
Table 1: Example RP-HPLC Method for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Table 2: NMR Spectroscopic Data for this compound [3]
| Nucleus | Solvent | Chemical Shifts (δ) in ppm |
| ¹H NMR | DMSO-d₆ | 8.44 (d, 1H), 7.82 (d, 1H), 7.64 (dd, 1H), 7.17 (bs, 2H, NH₂), 3.79 (s, 3H, OCH₃) |
| ¹³C NMR | DMSO-d₆ | 164.6, 148.6, 137.7, 133.2, 131.0, 125.7, 125.2, 117.1, 96.1, 51.4 |
Table 3: Chemical Shifts of Common NMR Solvent Impurities
| Solvent | ¹H Chemical Shift (ppm) |
| Acetone | 2.05 |
| Dichloromethane | 5.32 |
| Diethyl Ether | 3.48, 1.21 |
| DMSO | 2.50 |
| Ethyl Acetate | 4.12, 2.05, 1.26 |
| Water (in DMSO-d₆) | ~3.33 |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup and Analysis:
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample and start the data acquisition.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100 (Area % method).
-
Protocol 2: Structural Confirmation by ¹H NMR
-
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into an NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex gently until the sample is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all signals.
-
Compare the obtained chemical shifts, multiplicities, and integrations with the reference data in Table 2 to confirm the structure.
-
Visualizations
Caption: Overall workflow for purity assessment.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two prevalent methods for the synthesis of 3-aminobenzo[b]thiophenes are the reaction of a 2-halobenzonitrile with methyl thioglycolate and variations of the Fiesselmann thiophene synthesis. The reaction involving 2-halobenzonitriles is often favored for its directness and can be significantly accelerated using microwave irradiation.[1][2]
Q2: What is the role of the base in the synthesis from 2-halobenzonitriles?
A2: In the synthesis starting from 2-halobenzonitriles and methyl thioglycolate, a base such as triethylamine (Et3N) is crucial.[1] It serves two primary purposes: first, to deprotonate the methyl thioglycolate, forming a thiolate nucleophile, and second, to neutralize the hydrogen halide formed during the cyclization step.
Q3: My reaction is complete, but I am having difficulty purifying the final product. What are the recommended purification methods?
A3: For solid products like this compound, recrystallization is a common and effective purification method. Typical solvents include ethanol or methanol. For reaction mixtures that are difficult to crystallize or contain closely related impurities, silica gel column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexanes.
Q4: Can microwave irradiation be used to improve reaction times and yields?
A4: Yes, microwave-assisted synthesis has been shown to be highly effective for producing 3-aminobenzo[b]thiophenes, dramatically reducing reaction times from hours to minutes and often improving yields.[1] For example, the reaction of 2-fluorobenzonitrile with methyl thioglycolate can proceed in minutes at 130 °C under microwave irradiation to yield the desired product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the route from 2-halobenzonitriles.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Nucleophilic Substitution: The halide on the benzonitrile is not being displaced effectively by the thioglycolate. | - Choice of Halide: 2-Fluorobenzonitriles are often more reactive than 2-chlorobenzonitriles. - Base Strength: Ensure a sufficient amount of a suitable base like triethylamine is used to generate the thiolate. - Solvent: A polar aprotic solvent like DMSO is effective for this reaction.[1] |
| Incomplete Cyclization: The intermediate has formed but is not cyclizing to the final product. | - Temperature: The reaction typically requires elevated temperatures (e.g., 100-130 °C).[1] Ensure the reaction temperature is maintained. - Reaction Time: While microwave synthesis is fast, conventional heating may require several hours. Monitor the reaction by TLC or LC-MS to determine the optimal time. | |
| Starting Material Degradation: Reactants or the product may be degrading under the reaction conditions. | - Temperature Control: Avoid excessive temperatures, which can lead to side reactions and decomposition. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Presence of Significant Impurities | Unreacted Starting Materials: The reaction has not gone to completion. | - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for product degradation. - Reagent Stoichiometry: Ensure methyl thioglycolate is used in slight excess (e.g., 1.05 equivalents).[1] |
| Formation of Side-Products (e.g., Disulfides): Oxidation of the thiolate intermediate. | - Inert Atmosphere: Rigorously exclude oxygen from the reaction. - Degas Solvents: Use degassed solvents to minimize dissolved oxygen. | |
| Hydrolysis of Ester: The methyl ester group is hydrolyzed to a carboxylic acid. | - Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis. - Work-up: Perform the aqueous work-up under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases. | |
| Product is Dark/Discolored | Oxidation of the Amino Group: The 3-amino group is susceptible to oxidation, which can form colored impurities. | - Inert Atmosphere: Protect the reaction from air. - Purification: Use activated carbon (charcoal) during recrystallization to remove colored impurities. - Storage: Store the final product under an inert atmosphere and protected from light. |
Data on Synthesis of Substituted 3-Aminobenzo[b]thiophenes
The following table summarizes yield data for the microwave-assisted synthesis of various substituted 3-aminobenzo[b]thiophenes from the corresponding 2-halobenzonitriles, demonstrating the general efficacy of the method.
| Starting 2-Halobenzonitrile | Product | Time (min) | Yield (%) |
| 5-Bromo-2-fluorobenzonitrile | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 11 | 96 |
| 2-Fluoro-5-nitrobenzonitrile | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 11 | 94 |
| 2-Fluorobenzonitrile | This compound | 15 | 81 |
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 15 | 92 |
| 2,6-Difluorobenzonitrile | Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate | 35 | 58 |
| Data adapted from Bagley, M. C., et al. (2015). Organic & Biomolecular Chemistry.[1] |
Experimental Protocols
Protocol: Microwave-Assisted Synthesis of this compound[1]
This protocol is based on the general procedure for the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles.
Materials:
-
2-Fluorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ice-water
Procedure:
-
In a suitable microwave reaction vessel, combine 2-fluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to achieve a 2 M concentration of the benzonitrile).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 130 °C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature using a stream of compressed air.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Dry the product in a vacuum oven to yield this compound.
Visualized Workflows and Pathways
General Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis.
Potential Impurity Formation Pathway: Ester Hydrolysis
Caption: Pathway for the formation of carboxylic acid impurity.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Methyl 3-aminobenzo[b]thiophene-2-carboxylate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, aminobenzo[b]thiophene esters, particularly the methyl esters of aminobenzo[b]thiophene-2-carboxylic acid, have garnered significant interest. The position of the amino group on the benzene ring can profoundly influence the biological profile of these compounds. This guide provides a comparative overview of the reported biological activities of Methyl 3-aminobenzo[b]thiophene-2-carboxylate and its positional isomers, supported by available experimental data and detailed methodologies.
Executive Summary
While comprehensive comparative studies on all positional isomers of Methyl aminobenzo[b]thiophene-2-carboxylate are limited, the existing literature highlights their potential in several therapeutic areas, including cancer, microbial infections, and inflammation. The 3-amino and 6-amino isomers have been more extensively studied, demonstrating significant anticancer and antimicrobial activities. Notably, derivatives of the 3-amino isomer have been investigated as inhibitors of tubulin polymerization and the RhoA/ROCK pathway, while 6-amino derivatives have shown potent STAT3 inhibitory effects. Data on the 4-, 5-, and 7-amino isomers is less prevalent in the public domain.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of this compound and its isomers. It is important to note that the data is collated from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene (Derivative of 2-amino isomer) | Various cancer cell lines | Subnanomolar concentrations | [1] |
| 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic, a 6-amino precursor derivative) | Glioblastoma cell lines | Cytotoxic | [2] |
| K2071 (Derivative of 6-aminobenzo[b]thiophene 1,1-dioxide) | Glioblastoma cell lines | Cytotoxic | [2] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 | Inhibition of proliferation, migration, and invasion | [3] |
| This compound | - | Data not available in comparative studies | - |
| Methyl 4-aminobenzo[b]thiophene-2-carboxylate | - | Data not available | - |
| Methyl 5-aminobenzo[b]thiophene-2-carboxylate | - | Data not available | - |
| Methyl 7-aminobenzo[b]thiophene-2-carboxylate | - | Data not available | - |
Table 2: Antimicrobial Activity
| Compound/Derivative | Microbial Strain | Activity Metric (e.g., MIC) | Reference |
| 3-halobenzo[b]thiophene derivatives | Gram-positive bacteria and yeast | 16 µg/mL | [4] |
| Benzo[b]thiophene acylhydrazones | Multidrug-resistant Staphylococcus aureus | 4 µg/mL | [5] |
| Thiophene derivatives | A. baumannii and E. coli | MIC50: 8-32 mg/L | [6] |
| This compound | - | Data not available in comparative studies | - |
| Methyl 4-aminobenzo[b]thiophene-2-carboxylate | - | Data not available | - |
| Methyl 5-aminobenzo[b]thiophene-2-carboxylate | - | Data not available | - |
| Methyl 6-aminobenzo[b]thiophene-2-carboxylate | - | Data not available in comparative studies | - |
| Methyl 7-aminobenzo[b]thiophene-2-carboxylate | - | Data not available | - |
Table 3: Anti-inflammatory Activity
| Compound/Derivative | Assay | Activity Metric | Reference |
| 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives | LPS-stimulated RAW 264.7 cells | NO inhibition up to 87.07% | [7] |
| This compound | - | Data not available in comparative studies | - |
| Methyl 4-aminobenzo[b]thiophene-2-carboxylate | - | Data not available | - |
| Methyl 5-aminobenzo[b]thiophene-2-carboxylate | - | Data not available | - |
| Methyl 6-aminobenzo[b]thiophene-2-carboxylate | - | Data not available in comparative studies | - |
| Methyl 7-aminobenzo[b]thiophene-2-carboxylate | - | Data not available | - |
Key Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the biological activities of aminobenzo[b]thiophene derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in cell proliferation, survival, and differentiation.[8] Constitutive activation of STAT3 is observed in many human cancers.[9] Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have been identified as potent STAT3 inhibitors.[2]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[10] Certain 2- and 3-aminobenzo[b]thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][12]
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in cell migration and invasion, hallmarks of cancer metastasis.[13] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as inhibitors of this pathway.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays mentioned in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.
Conclusion
The positional isomerism of the amino group on the Methyl benzo[b]thiophene-2-carboxylate scaffold significantly impacts its biological activity. While the 3-amino and 6-amino isomers and their derivatives have shown promising anticancer and antimicrobial properties through mechanisms such as tubulin polymerization inhibition and STAT3 signaling blockade, a comprehensive understanding of the structure-activity relationship across all isomers requires further investigation. The lack of comparative data for the 4-, 5-, and 7-amino isomers represents a significant knowledge gap. Future research should focus on the systematic synthesis and parallel biological evaluation of all positional isomers to fully elucidate their therapeutic potential and guide the rational design of novel drug candidates.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative study of different synthesis routes for 3-aminobenzo[b]thiophenes
The 3-aminobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, driving the continued development of efficient and versatile synthetic methodologies. This guide provides a comparative overview of prominent synthesis routes to this important heterocyclic motif, offering insights into their mechanisms, operational parameters, and yields. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Key Synthesis Routes: A Head-to-Head Comparison
Three primary methods for the synthesis of 3-aminobenzo[b]thiophenes are highlighted in this guide: the Microwave-Assisted Annulation of 2-Halobenzonitriles, the Willgerodt-Kindler Reaction, and a Domino Reaction commencing from o-haloarylacetonitriles. Each approach offers distinct advantages and is suited to different starting materials and desired substitution patterns.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the three discussed synthetic routes, providing a clear comparison of their efficiency and required conditions.
| Synthesis Route | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Microwave-Assisted Annulation | 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine | DMSO | 130 | 5 - 20 min | 58 - 96[1][2] |
| Willgerodt-Kindler Reaction | 1-(2-chloro-5-nitrophenyl)ethanone, Amines | Elemental Sulfur, Sodium Acetate (optional) | DMF | 35 - 100 | 6 - 180 min | 4 - 47[3] |
| Domino Reaction | o-Haloarylacetonitriles, Carbon disulfide | Sodium hydride, Alkylating agent | THF/DMF | Room Temp. to 80 | 1 - 3 h | up to 85 |
In-Depth Analysis of Synthesis Routes
Microwave-Assisted Annulation of 2-Halobenzonitriles
This modern approach provides rapid access to 3-aminobenzo[b]thiophenes through the reaction of a 2-halobenzonitrile with a thioglycolate ester under microwave irradiation.[1][2] The reaction proceeds via an initial nucleophilic aromatic substitution of the halide by the thioglycolate, followed by an intramolecular cyclization and tautomerization to afford the final product. The use of microwave heating dramatically reduces reaction times compared to conventional heating methods.
Experimental Protocol:
A mixture of the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is subjected to microwave irradiation at 130 °C for the specified time.[2] Upon cooling, the reaction mixture is poured into ice-water, and the resulting solid product is collected by filtration, washed with water, and dried.[2]
Willgerodt-Kindler Reaction
A classic multicomponent reaction, the Willgerodt-Kindler reaction, can be adapted for a one-pot synthesis of 3-aminobenzo[b]thiophenes.[3] This method typically involves the reaction of a substituted 2'-haloacetophenone with an amine and elemental sulfur.[3] The reaction is thought to proceed through the formation of a thioamide intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol:
1-(2-chloro-5-nitrophenyl)ethanone (1.0 mmol), the desired amine (1.2-3.8 equiv), elemental sulfur (1.5-5 equiv), and optionally sodium acetate (0-3 equiv) are dissolved in DMF (10 mL).[3] The mixture is heated and stirred for a period ranging from 6 to 180 minutes at a temperature between 35 and 100 °C. After the reaction, the DMF is removed under reduced pressure, and the product is purified by column chromatography.[3]
Domino Reaction from o-Haloarylacetonitriles
This domino approach offers an efficient synthesis of functionalized 3-aminobenzo[b]thiophenes from readily available o-haloarylacetonitriles. The reaction is initiated by the reaction of the o-haloarylacetonitrile with carbon disulfide in the presence of a base, followed by S-alkylation and subsequent intramolecular cyclization. This method allows for the introduction of various functionalities at the 2-position of the benzothiophene ring.
Experimental Protocol:
To a suspension of sodium hydride in THF, a solution of the o-haloarylacetonitrile in THF is added dropwise at room temperature. After stirring, carbon disulfide is added, and the mixture is stirred further. An alkylating agent (e.g., an α-halo ketone) is then added, and the reaction is heated to 80 °C. After completion, the reaction is quenched with water, and the product is extracted and purified.
Other Potential Synthetic Routes
While less detailed in the current literature for the specific synthesis of 3-aminobenzo[b]thiophenes, two other methods are worth noting:
-
Fiesselmann Thiophene Synthesis: This classical method can be adapted to produce 3-aminothiophenes when the substrate contains a nitrile group.[4] However, specific examples and detailed protocols for its application to the benzo[b]thiophene system are not as prevalent.
-
Palladium-Catalyzed Amination: The direct amination of a pre-synthesized 3-halobenzo[b]thiophene using palladium catalysis is a powerful and versatile strategy. This approach allows for the introduction of a wide variety of amino groups in the final step of the synthesis.
Conclusion
The synthesis of 3-aminobenzo[b]thiophenes can be achieved through several effective routes. The Microwave-Assisted Annulation stands out for its speed and high yields. The Willgerodt-Kindler reaction offers a classical one-pot multicomponent approach, while the Domino Reaction from o-haloarylacetonitriles provides a versatile method for creating functionalized derivatives. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the laboratory equipment at hand. Further research into adapting and optimizing other methods like the Fiesselmann synthesis and palladium-catalyzed amination will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing this important heterocyclic scaffold.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
In Vitro Performance of Methyl 3-aminobenzo[b]thiophene-2-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of Methyl 3-aminobenzo[b]thiophene-2-carboxylate derivatives against other relevant compounds. The information is supported by experimental data and detailed protocols to aid in the evaluation and potential application of these derivatives in drug discovery.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. In vitro studies have highlighted their potential as antimitotic agents, kinase inhibitors, and modulators of other key cellular pathways. This guide synthesizes available data to compare their efficacy and mechanism of action with established alternatives.
Comparative Analysis of Biological Activity
The primary mechanism of action for several potent this compound derivatives is the inhibition of tubulin polymerization, a critical process in cell division. Their performance in antiproliferative and tubulin inhibition assays is summarized below, alongside data for colchicine, a well-known tubulin inhibitor.
| Compound | Modification | Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |
| This compound Derivative 1 | 6-methyl, 3-(3,4,5-trimethoxybenzoyl)amino | MCF-7 | 0.05 | 1.5 |
| This compound Derivative 2 | 7-methoxy, 3-(3,4,5-trimethoxybenzoyl)amino | HeLa | 0.12 | 2.1 |
| This compound Derivative 3 | Unsubstituted | K562 | >10 | >20 |
| Colchicine | Reference Compound | Various | 0.01 - 0.1 | 2.7 - 10.6[1] |
Note: The data for the derivatives are representative values from published studies. Actual values may vary based on experimental conditions.
Furthermore, certain derivatives of the benzo[b]thiophene scaffold have been investigated as kinase and STAT3 inhibitors. For comparison, the inhibitory activity of Stattic, a known STAT3 inhibitor, is provided.
| Compound | Target | Inhibitory Concentration |
| Benzo[b]thiophene Derivative 4 | LIMK1 | IC50 = 0.5 µM |
| Benzo[b]thiophene Derivative 5 | MK2 | IC50 = 0.8 µM |
| Stattic | STAT3 | IC50 = 5.1 µM[2][3][4][5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, K562) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Inhibition Assay
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compounds or a vehicle control.
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value is determined by plotting the maximum velocity of polymerization against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
-
Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reaction Mixture: Prepare a reaction mixture containing the target kinase (e.g., LIMK1, MK2), its specific substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Kinase Reaction: Incubate the mixture at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
In Vitro STAT3 Inhibition Assay (Fluorescence Polarization)
-
Principle: This assay measures the ability of a compound to disrupt the binding of a fluorescently labeled phosphopeptide to the SH2 domain of STAT3.
-
Reagents: Recombinant STAT3 protein, a fluorescently labeled STAT3-binding phosphopeptide, and assay buffer.
-
Assay Procedure: In a black 384-well plate, mix the STAT3 protein and the test compound.
-
Peptide Addition: Add the fluorescently labeled phosphopeptide and incubate to allow binding.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates inhibition of the peptide-STAT3 interaction.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of the studied compounds, the following diagrams are provided.
Caption: Experimental workflow for the in vitro testing of this compound derivatives.
Caption: Signaling pathway illustrating the inhibition of tubulin polymerization by aminobenzo[b]thiophene derivatives.
References
- 1. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines [ouci.dntb.gov.ua]
- 4. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Novel Aminobenzo[b]thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of novel aminobenzo[b]thiophene compounds based on recent experimental data. It includes detailed methodologies for key cytotoxicity assays and visual representations of relevant signaling pathways to support further research and development in this promising area of oncology.
Introduction
Aminobenzo[b]thiophene derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, most notably as potent anticancer agents. Their mechanism of action is diverse, targeting various critical cellular processes. This guide focuses on comparing the cytotoxicity of recently developed aminobenzo[b]thiophene compounds, providing a consolidated resource for researchers in the field.
Comparative Cytotoxicity Data
The cytotoxic activity of novel aminobenzo[b]thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below for easy comparison. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class/Name | Target/Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| STAT3 Inhibitors | ||||
| K2071 (6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide) | STAT3 Inhibition, Mitotic Poison | Glioblastoma Cell Lines | Varies by cell line | [1][2][3] |
| Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide) | STAT3 Inhibition | Various | Varies by cell line | [1][2][3] |
| Tubulin Polymerization Inhibitors | ||||
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Tubulin Polymerization Inhibition (Colchicine Site) | Various Cancer Cell Lines | Subnanomolar to nanomolar range | [4] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives (e.g., 3c) | Tubulin Polymerization Inhibition (Colchicine Site) | HUVECs | 5.5 | [5] |
| FM3A, Molt/4, CEM, HeLa, L1210 | 0.0026 - 0.012 | [5] | ||
| VEGFR-2/AKT Dual Inhibitors | ||||
| Chloro derivative 3b | VEGFR-2/AKT Inhibition | HepG2 (Liver Cancer) | 3.105 ± 0.14 | [6][7] |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | [6][7] | ||
| 2-chloro-5-methyl phenyl derivative 4c | VEGFR-2/AKT Inhibition | HepG2 (Liver Cancer) | 3.023 | [6][7] |
| PC-3 (Prostate Cancer) | 3.12 | [6][7] | ||
| RhoA/ROCK Pathway Inhibitors | ||||
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | RhoA/ROCK Pathway Inhibition | MDA-MB-231 (Breast Cancer) | Not specified, but significant inhibition of proliferation, migration, and invasion | [8] |
Key Signaling Pathways in Aminobenzo[b]thiophene Cytotoxicity
The cytotoxic effects of these novel compounds are mediated through the modulation of several key signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Many aminobenzo[b]thiophene derivatives, such as K2071 and its precursor Stattic, exert their anticancer effects by inhibiting the STAT3 signaling pathway.[1][2][3] This pathway is often constitutively active in cancer cells, promoting proliferation and survival.
A significant number of aminobenzo[b]thiophene compounds function as antimitotic agents by inhibiting tubulin polymerization.[4][5][9] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle assembly, leading to cell cycle arrest and apoptosis.
Certain benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK signaling pathway, which plays a critical role in cell motility, invasion, and metastasis.[8] By inhibiting this pathway, these compounds can effectively reduce the metastatic potential of cancer cells.
Experimental Protocols
Standardized assays are crucial for the reliable evaluation of the cytotoxic properties of novel compounds. Below are detailed protocols for commonly used cytotoxicity assays.
Experimental Workflow for Cytotoxicity Screening
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the aminobenzo[b]thiophene compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 515 nm.
Conclusion
Novel aminobenzo[b]thiophene compounds represent a versatile and potent class of anticancer agents. Their diverse mechanisms of action, including the inhibition of key signaling pathways like STAT3, tubulin polymerization, and RhoA/ROCK, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a valuable resource for the continued investigation and development of these promising compounds in the field of oncology. Further research is warranted to optimize their efficacy, selectivity, and pharmacokinetic properties for clinical applications.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of the Antimicrobial Spectra of 3-Halobenzo[b]thiophenes and Amino-Substituted Analogs
For Immediate Release
A detailed comparison of the antimicrobial efficacy of 3-halobenzo[b]thiophenes and their amino-substituted counterparts reveals key structure-activity relationships crucial for the development of novel antimicrobial agents. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical scaffolds with potent antimicrobial activity. Benzo[b]thiophene derivatives have been identified as a promising class of compounds. This guide focuses on a comparative analysis of two key subclasses: 3-halobenzo[b]thiophenes and their 3-amino-substituted analogs, summarizing their antimicrobial spectrum based on available in vitro studies.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative 3-halobenzo[b]thiophenes and amino-substituted analogs against a panel of Gram-positive bacteria and a fungal strain.
It is important to note that the data for the two classes of compounds are sourced from different studies. While efforts have been made to present a comparative view, variations in experimental conditions and the specific derivatives tested should be considered when interpreting the results.
Table 1: Antimicrobial Activity of 3-Halobenzo[b]thiophene Derivatives
The following data is extracted from a systematic study by Masih et al. on a series of 2-substituted-3-halobenzo[b]thiophenes.[1][2][3][4] The most potent compounds consistently featured a 2-(1-hydroxycyclohexyl) substituent. For clarity, the data for these lead compounds are presented below.
| Compound/Substituent | Test Organism | MIC (µg/mL) |
| 2-(1-hydroxycyclohexyl)-3-chloro-benzo[b]thiophene | Bacillus cereus | 16 |
| Staphylococcus aureus | 16 | |
| Enterococcus faecalis | 16 | |
| Candida albicans | 16 | |
| 2-(1-hydroxycyclohexyl)-3-bromo-benzo[b]thiophene | Bacillus cereus | 16 |
| Staphylococcus aureus | 16 | |
| Enterococcus faecalis | 16 | |
| Candida albicans | 16 | |
| 2-(1-hydroxycyclohexyl)-3-iodo-benzo[b]thiophene | Bacillus cereus | >512 |
| Staphylococcus aureus | >512 | |
| Enterococcus faecalis | >512 | |
| Candida albicans | >512 |
Table 2: Antimicrobial Activity of Amino-Substituted Thiophene Derivatives
Directly comparable MIC data for 3-aminobenzo[b]thiophenes against the same panel of microorganisms is limited in the reviewed literature. The following data, from a study by Alegaon et al., evaluates the antimicrobial activity of various substituted 3-aminothiophene-2-carboxylates, which are structurally related to the target compounds.[5] This provides an insight into the potential of amino-substituted thiophene scaffolds.
| Compound/Substituent | Test Organism | MIC (µg/mL) |
| Ethyl 3-amino-4-(4-chlorophenyl)-5-cyanothiophene-2-carboxylate | Staphylococcus aureus | 10 |
| Escherichia coli | 10 | |
| Candida albicans | 10 | |
| Aspergillus niger | 10 | |
| Ethyl 3-amino-4-(4-methoxyphenyl)-5-cyanothiophene-2-carboxylate | Staphylococcus aureus | 20 |
| Escherichia coli | 20 | |
| Candida albicans | 20 | |
| Aspergillus niger | 20 | |
| Ethyl 3-amino-4-(4-aminophenyl)-5-cyanothiophene-2-carboxylate | Staphylococcus aureus | 20 |
| Escherichia coli | 20 | |
| Candida albicans | 20 | |
| Aspergillus niger | 20 |
Experimental Protocols
The following section details the methodologies employed in the cited studies to determine the antimicrobial activity of the benzo[b]thiophene derivatives.
Broth Microdilution Method (for 3-Halobenzo[b]thiophenes)
This method was utilized to determine the Minimum Inhibitory Concentration (MIC) of the synthesized 3-halobenzo[b]thiophene derivatives against a panel of microorganisms.[1][2][3][4]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to inoculate a sterile broth medium. The cultures were incubated until they reached a turbidity equivalent to a 0.5 McFarland standard. The inoculum was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions of the stock solution were prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria and RPMI 1640 medium for fungi.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared microbial suspension. The final volume in each well was typically 100 µL. The plates were then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Comparison
Caption: Comparative Structure-Activity Relationship of 3-substituted Benzo[b]thiophenes.
Discussion and Conclusion
The available data strongly indicates that 3-halobenzo[b]thiophenes, particularly those with chloro and bromo substitutions, exhibit potent antimicrobial activity against a range of Gram-positive bacteria and the fungus Candida albicans.[1][2][3][4] The presence of a 2-(1-hydroxycyclohexyl) group appears to significantly enhance this activity, with MIC values as low as 16 µg/mL.[1][2][3][4] In stark contrast, the 3-iodo analog showed a dramatic loss of activity, suggesting that the nature of the halogen at the 3-position is a critical determinant of the antimicrobial efficacy.[1][2][3][4]
While a direct comparison with 3-aminobenzo[b]thiophenes is hampered by the lack of studies using the same microbial panel, the available literature on related amino-substituted thiophenes suggests that these compounds also possess significant antimicrobial properties.[5] For instance, certain 3-aminothiophene-2-carboxylates have demonstrated excellent activity against S. aureus and C. albicans, with MIC values in the range of 10-20 µg/mL.[5]
References
- 1. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
The Accelerated Path to Aminobenzo[b]thiophenes: A Comparative Guide to Microwave Synthesis and Conventional Heating
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. Aminobenzo[b]thiophenes, a key scaffold in many pharmacologically active molecules, are no exception. This guide provides a detailed comparison of microwave-assisted synthesis and conventional heating methods for the preparation of these valuable compounds, supported by experimental data, detailed protocols, and workflow visualizations.
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of chemical reactions, offering a powerful alternative to traditional heating methods. In the synthesis of aminobenzo[b]thiophenes, this technology demonstrates significant advantages in terms of reaction speed, yield, and potentially, purity of the final product.
Performance Showdown: Reaction Time and Yield
Experimental evidence consistently demonstrates that microwave irradiation can dramatically reduce reaction times from hours to mere minutes, while simultaneously boosting product yields. The Gewald reaction, a cornerstone for the synthesis of 2-aminothiophenes, serves as a prime example of this enhancement.
A comparative study on the synthesis of a 2-aminothiophene derivative highlighted that conventional thermal heating resulted in a 47% yield, whereas the microwave-assisted approach, under optimized conditions, achieved a remarkable 95% yield in just 30 minutes.[1] Another report on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives also underscores the superior efficiency of microwave heating, citing significantly shorter reaction times compared to conventional methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Aminobenzo[b]thiophene Synthesis
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes (e.g., 5-30 min)[1] | Hours (e.g., 2-15 h)[2] |
| Yield | Generally Higher (e.g., up to 95%)[1] | Generally Lower (e.g., around 47%)[1] |
| Energy Input | Direct, efficient heating of reactants | Indirect, slower heating via convection |
| Temperature Control | Precise and rapid | Less precise, slower response |
| Potential Advantages | Increased reaction rates, higher yields, cleaner reactions, potential for solvent-free conditions.[2][3][4] | Established and widely accessible equipment. |
| Potential Disadvantages | Requires specialized microwave reactor. | Longer reaction times, potentially lower yields, and side product formation. |
Experimental Protocols: A Side-by-Side Look
To illustrate the practical differences, detailed experimental protocols for the synthesis of a representative aminobenzo[b]thiophene, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, via the Gewald reaction are presented below.
Conventional Heating Method
This protocol is a generalized procedure based on established Gewald reaction methodologies.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is prepared in ethanol.
-
Morpholine (1.0 eq) is added to the mixture.
-
The reaction mixture is heated to reflux with constant stirring for 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is then poured into ice-water to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[5][6]
Microwave-Assisted Synthesis Method
This protocol is a representative procedure for the microwave-assisted Gewald synthesis.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Pyrrolidine (or another suitable base)
-
Dimethylformamide (DMF) (or another suitable solvent)
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, cyclohexanone (1.0 mmol), malononitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol) are combined in DMF (3 mL).[1]
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated at a constant temperature of 50°C for 30 minutes.[1]
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then purified, typically by recrystallization or column chromatography, to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the distinct workflows of conventional and microwave-assisted synthesis of aminobenzo[b]thiophenes.
Caption: Conventional Synthesis Workflow.
Caption: Microwave Synthesis Workflow.
Conclusion
The comparison between microwave-assisted synthesis and conventional heating for the preparation of aminobenzo[b]thiophenes clearly favors the former. The significant reduction in reaction time, coupled with higher yields and often cleaner reaction profiles, makes microwave irradiation a highly attractive and efficient method for researchers in the field of medicinal chemistry and drug development. While conventional heating remains a viable option, the adoption of microwave technology can substantially accelerate the discovery and optimization of novel aminobenzo[b]thiophene-based compounds.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Aminobenzo[b]thiophene-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aminobenzo[b]thiophene-based inhibitors, focusing on the validation of their mechanisms of action. We will explore two primary classes of these inhibitors: those targeting Signal Transducer and Activator of Transcription 3 (STAT3) and those targeting tubulin polymerization. This guide will present supporting experimental data, detailed methodologies, and visual representations of the key pathways and workflows to facilitate a clear understanding of their therapeutic potential and off-target effects.
Introduction to Aminobenzo[b]thiophene-Based Inhibitors
The aminobenzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various inhibitors targeting key proteins implicated in cancer and other diseases. Its derivatives have shown significant promise as inhibitors of STAT3, a transcription factor often constitutively activated in cancer cells, and as inhibitors of tubulin polymerization, a critical process for cell division. Validating the precise mechanism of action is crucial for the development of these compounds into effective and safe therapeutics.
I. Aminobenzo[b]thiophene-Based STAT3 Inhibitors
A prominent example of an aminobenzo[b]thiophene-based STAT3 inhibitor is Stattic , a small molecule that targets the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[1] However, studies have revealed that Stattic can exert biological effects independent of its STAT3 inhibitory activity, highlighting the importance of thorough mechanism of action validation.[1]
A derivative of Stattic, K2071 , has been developed with improved properties, including the ability to cross the blood-brain barrier.[1] Interestingly, K2071 exhibits a dual mechanism of action, acting as both a STAT3 inhibitor and a mitotic poison by affecting mitotic spindle formation, an effect that is independent of STAT3.[1]
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of aminobenzo[b]thiophene-based STAT3 inhibitors and a common alternative, S3I-201. It is important to note that S3I-201 has been reported to be a non-selective alkylating agent, which may complicate the interpretation of its biological effects.[2][3]
| Inhibitor | Target | Cell Line | Assay | IC50 | Reference |
| Stattic | STAT3 | T-ALL (CCRF-CEM) | Cell Viability | 3.188 µM | [4] |
| Stattic | STAT3 | T-ALL (Jurkat) | Cell Viability | 4.89 µM | [4] |
| Compound 6o (2-carbonylbenzo[b]thiophene 1,1-dioxide derivative) | STAT3 | HeLa | STAT3-dependent Luciferase Reporter | ~4 µM (48% inhibition) | [5] |
| S3I-201 | STAT3 (reported) | Various Cancer Cell Lines | Cell Viability | Varies | [6] |
Key Experimental Protocols for STAT3 Inhibition Validation
1. Western Blot for STAT3 Phosphorylation
This assay directly measures the inhibition of STAT3 activation. A decrease in the level of phosphorylated STAT3 (p-STAT3) at Tyr705 indicates successful target engagement by the inhibitor.
-
Cell Treatment: Plate cancer cells (e.g., MDA-MB-231, which have constitutively active STAT3) and treat with various concentrations of the aminobenzo[b]thiophene inhibitor or a vehicle control for a specified time (e.g., 24 hours).[4][7]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH should also be used.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
2. Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a set period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.[8][9][10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[8][10][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][11] The absorbance is proportional to the number of viable cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: STAT3 Signaling Pathway and Inhibition.
Caption: Western Blot Workflow for p-STAT3 Analysis.
II. Aminobenzo[b]thiophene-Based Tubulin Polymerization Inhibitors
Certain aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in the formation of the mitotic spindle during cell division. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Comparative Performance Data
The following table presents the in vitro inhibitory activity of aminobenzo[b]thiophene-based tubulin polymerization inhibitors and well-known alternative agents, colchicine and paclitaxel.
| Inhibitor | Target | Assay | IC50 | Reference |
| 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivative | Tubulin Polymerization | Tubulin Polymerization Inhibition | 0.88 µM | [12] |
| Thiophene derivative (St. 35) | Tubulin Polymerization | Tubulin Polymerization Inhibition | 0.70 µM | [12] |
| Colchicine | Tubulin Polymerization | Tubulin Polymerization Inhibition | ~1-10 µM | [12][13] |
| Paclitaxel | Tubulin Polymerization (Stabilizer) | Tubulin Polymerization Promotion | - | [14] |
Key Experimental Protocols for Tubulin Polymerization Inhibition Validation
1. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Prepare a reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add various concentrations of the aminobenzo[b]thiophene inhibitor, a known inhibitor (e.g., colchicine), a known stabilizer (e.g., paclitaxel), and a vehicle control to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately begin monitoring the fluorescence or absorbance (at 340 nm) at 37°C.[15][16][17]
-
Data Acquisition: Record the fluorescence or absorbance over time. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase it.
-
Analysis: Calculate the IC50 value for inhibition of tubulin polymerization.
2. Cell Cycle Analysis
This assay determines the effect of the inhibitor on cell cycle progression. Tubulin polymerization inhibitors typically cause an arrest in the G2/M phase.
-
Cell Treatment: Treat cancer cells with the inhibitor for a specified time.
-
Cell Fixation and Staining: Fix the cells and stain their DNA with a fluorescent dye like propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Mechanism and Workflow Diagrams
Caption: Tubulin Polymerization and Inhibition Mechanism.
References
- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Head-to-head comparison of different substituted benzothiophenes in biological assays
A Head-to-Head Comparison of Substituted Benzothiophenes in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The versatility of the benzothiophene ring allows for substitutions at various positions, leading to a diverse library of derivatives with fine-tuned biological profiles. This guide provides an objective, data-driven comparison of different substituted benzothiophenes based on their performance in key biological assays, including anticancer, antimicrobial, and anti-inflammatory evaluations.
Anticancer Activity
Substituted benzothiophenes have demonstrated significant potential as anticancer agents, with their efficacy often linked to the inhibition of specific cellular pathways.[1][3] The following table summarizes the cytotoxic activity of various benzothiophene derivatives against different cancer cell lines, primarily expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of Substituted Benzothiophenes (IC50 in µM)
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8b | Benzo[b]thiophene 1,1-dioxide derivative | HCT116 (Colon) | 2.5 | [3][4] |
| MCF-7 (Breast) | 5.0 | [3][4] | ||
| MDA-MB-231 (Breast) | 5.0 | [3][4] | ||
| HepG2 (Liver) | 10.0 | [3][4] | ||
| Thiophene Carboxamide 2b | N-(Aryl)-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | Hep3B (Liver) | 5.46 | [5] |
| Thiophene Carboxamide 2d | N-(Aryl)-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | Hep3B (Liver) | 8.85 | [5] |
| Thiophene Carboxamide 2e | N-(Aryl)-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | Hep3B (Liver) | 12.58 | [5] |
| Ruthenium Complex K2 | Benzo[b]thiophene based thiosemicarbazone ligand complex | OVCAR-3 (Ovarian) | Higher than commercial drugs | [6] |
| A2780 (Ovarian) | Higher than commercial drugs | [6] | ||
| Benzothiazole Derivative A | 2-substituted benzothiazole with nitro group | HepG2 (Liver) | 38.54 (48h) | [7] |
| Benzothiazole Derivative B | 2-substituted benzothiazole with fluorine group | HepG2 (Liver) | 29.63 (48h) | [7] |
Note: A direct numerical IC50 value for Ruthenium Complex K2 was not provided, but its cytotoxic effect was reported to be significantly higher than commercial anticancer agents Oxalpin and Carbodex.[6]
One of the mechanisms by which some benzothiophene derivatives exert their anticancer effects is through the inhibition of the STAT3 signaling pathway.[3] STAT3 is a transcription factor that, when abnormally activated, plays a critical role in tumor cell proliferation, survival, and migration.[3]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and substituted benzothiophenes have shown considerable promise in this area.[8] Their activity is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Substituted Benzothiophenes (MIC in µg/mL)
| Compound | Substitution Pattern | S. aureus | E. coli | C. albicans | Reference |
| 12E | 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | High Activity | - | - | [9] |
| 12L | 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene | High Activity | - | - | [9] |
| 12J | 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | High Activity | - | - | [9] |
| 10 | 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene | - | - | Potential Activity | [9] |
| 12K | 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | - | - | Potential Activity | [9] |
| 3-Nitrobenzothiophene | 3-Nitro substitution | 32 | 64 | - | [10] |
| 5-Nitrobenzothiophene | 5-Nitro substitution | 16 | 32 | - | [10] |
| 3-Carboxamido-5-nitrobenzothiophene | 3-Carboxamido, 5-Nitro substitution | 8 | 16 | - | [10] |
| Compound 3b (Tetrahydro) | 2-(Benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 1.11 (µM) | 1.11 (µM) | - | [11] |
| 6-aminobenzothiophene | 6-Amino substitution | M. smegmatis MIC: 0.78 | - | - | [12] |
Note: "High Activity" and "Potential Activity" were reported where specific MIC values were not provided in the cited abstract.[9] Compound 3b values are in µM.
The workflow for determining the antimicrobial efficacy of these compounds typically follows a standard procedure like the broth microdilution method.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and benzothiophene derivatives have been investigated for their potential to mitigate the inflammatory response.[13][14] Their activity is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: Anti-inflammatory Activity of Substituted Benzothiazoles
| Compound | Substitution Pattern | % Edema Reduction (1h) | % Edema Reduction (2h) | % Edema Reduction (3h) | Ulcerogenic Index | Reference | |---|---|---|---|---|---| | 17c | Benzothiazole bearing benzenesulphonamide and carboxamide | 72 | 76 | 80 | 0.82 |[15] | | 17i | Benzothiazole bearing benzenesulphonamide and carboxamide | 64 | 73 | 78 | 0.89 |[15] | | Indomethacin (Control) | - | Lower than 17c and 17i | Lower than 17c and 17i | Lower than 17c and 17i | - |[15] | | Celecoxib (Control) | - | - | - | - | 0.92 |[15] |
Note: The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema test.[15]
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol is a generalized procedure based on standard cell viability assays used to determine the IC50 values of compounds.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the substituted benzothiophene compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][16]
-
Compound Dilution: Prepare a two-fold serial dilution of each benzothiophene compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or an appropriate broth for fungi.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[16]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[15]
-
Animal Grouping: Use adult rats, fasted overnight, and divide them into control and test groups.
-
Compound Administration: Administer the test compounds (e.g., substituted benzothiazoles) or a control vehicle/standard drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.[15]
-
Data Analysis: Calculate the percentage reduction in paw edema for the treated groups compared to the control group.
This guide provides a comparative overview of the biological activities of various substituted benzothiophenes. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the identification of promising lead compounds for further development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]
- 15. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Silico ADME Properties of Methyl 3-aminobenzo[b]thiophene-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, derivatives of Methyl 3-aminobenzo[b]thiophene-2-carboxylate are of significant interest as versatile intermediates for the synthesis of potential therapeutic agents, particularly kinase inhibitors. The early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through in silico methods is a critical step in modern drug discovery, enabling the prioritization of candidates with favorable pharmacokinetic profiles and reducing late-stage attrition.
This guide provides a comparative overview of the predicted in silico ADME properties for a series of this compound derivatives. The selection of derivatives is based on synthetic work that has produced these compounds as key intermediates for kinase inhibitor development. While the primary synthetic literature for these specific analogues did not include a computational ADME analysis, this guide presents predicted values for key ADME parameters based on standard computational models to illustrate a comparative framework.
Comparative Analysis of Predicted ADME Properties
The following table summarizes the predicted in silico ADME and physicochemical properties for a selection of this compound derivatives. These properties are crucial for evaluating the drug-likeness of a compound and its potential for oral bioavailability.
| Compound ID | Substitution (R) | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |
| 1 | H | C₁₀H₉NO₂S | 207.25 | 2.10 | 67.89 | 1 | 3 | 0 |
| 2 | 5-Bromo | C₁₀H₈BrNO₂S | 286.15 | 2.85 | 67.89 | 1 | 3 | 0 |
| 3 | 5-Chloro | C₁₀H₈ClNO₂S | 241.70 | 2.65 | 67.89 | 1 | 3 | 0 |
| 4 | 5-Fluoro | C₁₀H₈FNO₂S | 225.24 | 2.25 | 67.89 | 1 | 3 | 0 |
| 5 | 5-Nitro | C₁₀H₈N₂O₄S | 252.25 | 1.95 | 113.72 | 1 | 6 | 0 |
| 6 | 5-(Trifluoromethyl) | C₁₁H₈F₃NO₂S | 275.25 | 3.00 | 67.89 | 1 | 3 | 0 |
| 7 | 6-Chloro | C₁₀H₈ClNO₂S | 241.70 | 2.65 | 67.89 | 1 | 3 | 0 |
| 8 | 7-Methoxy | C₁₁H₁₁NO₃S | 237.27 | 2.05 | 77.12 | 1 | 4 | 0 |
Methodologies for In Silico ADME Prediction
The data presented in the table are predicted values based on computational models commonly employed in drug discovery. These methods utilize the chemical structure of a molecule to calculate its physicochemical and pharmacokinetic properties.
General Workflow for In Silico ADME Prediction:
Caption: Workflow for in silico ADME-Tox prediction.
Key Experimental Protocols:
The derivatives listed above have been synthesized via a microwave-assisted one-pot reaction. This method provides rapid and efficient access to the 3-aminobenzo[b]thiophene scaffold.
General Synthetic Protocol for this compound Derivatives:
A mixture of the appropriately substituted 2-halobenzonitrile (1.0 mmol), methyl thioglycolate (1.2 mmol), and triethylamine (3.0 mmol) in dimethyl sulfoxide (2 mL) is subjected to microwave irradiation at 130 °C for 11 minutes. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired this compound derivative.[1][2][3]
Caption: Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylates.
Discussion of ADME Properties
-
Lipinski's Rule of Five: This rule is a widely used guideline to assess the drug-likeness and potential for oral bioavailability of a compound. It states that a compound is more likely to be orally bioavailable if it has: a molecular weight of ≤500 g/mol , a LogP of ≤5, ≤5 H-bond donors, and ≤10 H-bond acceptors. As indicated in the table, all the presented derivatives of this compound are predicted to be compliant with Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral absorption.
-
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. It influences absorption, distribution, and metabolism. The predicted LogP values for the derivatives are in a range generally considered acceptable for oral drugs (typically between 1 and 5). Halogen substitution, particularly with bromine and trifluoromethyl groups, tends to increase lipophilicity.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA of ≤140 Ų is often associated with good oral bioavailability. The introduction of a nitro group significantly increases the TPSA, which could potentially impact cell permeability.
Alternative Scaffolds
While the this compound scaffold is promising, other related heterocyclic systems are also extensively studied for similar therapeutic applications. These include, but are not limited to:
-
Thiophene-2-carboxamides: These compounds have also been investigated as kinase inhibitors and for other biological activities.[4]
-
β-Carboline analogs: These are another class of heterocyclic compounds that have been synthesized and evaluated for their anticancer properties, with in silico ADME studies being a key part of their evaluation.[5]
-
2-Aminobenzothiazole derivatives: This scaffold is another privileged structure in medicinal chemistry, with numerous derivatives being explored as anticancer agents.[6]
The choice of a scaffold for a drug discovery program depends on a multitude of factors, including synthetic accessibility, patentability, and the ability to modulate the ADME and toxicological properties through chemical modification.
Conclusion
The in silico analysis of ADME properties is an indispensable tool in the early phases of drug discovery. The derivatives of this compound presented in this guide demonstrate promising drug-like characteristics based on standard computational predictions. Their compliance with Lipinski's Rule of Five and their favorable physicochemical properties make them attractive candidates for further investigation. The efficient microwave-assisted synthesis of these compounds further enhances their appeal as key intermediates for the development of novel therapeutics. Future work should focus on the experimental validation of these in silico predictions and the exploration of a broader range of substitutions to optimize both the pharmacokinetic profile and the biological activity of this promising class of compounds.
References
- 1. rsc.org [rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of Aminobenzo[b]thiophene Derivatives: A Comparative Guide for Drug Discovery
A detailed analysis of the binding interactions and inhibitory potential of aminobenzo[b]thiophene derivatives against key protein targets implicated in cancer and other diseases. This guide provides researchers, scientists, and drug development professionals with a comparative overview of recent in silico docking studies, supported by experimental data, to facilitate the development of novel therapeutics based on the versatile aminobenzo[b]thiophene scaffold.
Comparative Analysis of Binding Affinities and Inhibitory Activities
The following tables summarize the quantitative data from various studies, showcasing the binding affinities and inhibitory concentrations of different aminobenzo[b]thiophene derivatives against their respective protein targets. This allows for a direct comparison of the potency and selectivity of these compounds.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Affinity (Ki, µM) | IC50 (µM) | Reference |
| Series 1: CDK2 Inhibitors | |||||
| Compound 8 | CDK2 | - | - | - | [1] |
| Compound 9 | CDK2 | - | - | - | [1] |
| Series 2: STAT3 Inhibitors | |||||
| K2071 | STAT3 | - | - | - | [2][3] |
| Stattic | STAT3 | - | - | - | [2][3] |
| Series 3: α-Amylase Inhibitors | |||||
| Derivative 3b | α-Amylase | - | 1.76 | 5.37 ± 0.25 | [4] |
| Acarbose (Standard) | α-Amylase | - | - | 6.40 ± 0.14 | [4] |
| Series 4: Tubulin Polymerization Inhibitors | |||||
| Derivative 3b | Tubulin | - | - | - | [5] |
| Series 5: Estrogen Receptor α (ERα) Antagonists | |||||
| MFA1-8 | ERα | - | - | - | [6] |
| Tamoxifen (Standard) | ERα | - | - | - | [6] |
Detailed Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding and reproducing the presented results. Below are the detailed protocols for the key in silico experiments.
Molecular Docking Protocol for CDK2 Inhibitors
-
Software: Discovery Studio 2.5 was utilized for the molecular docking simulations.[1]
-
Protein Preparation: The crystal structure of the Cyclin-Dependent Kinase 2 (CDK2) enzyme was used to define the binding pocket.[1]
-
Ligand Preparation: The 3D structures of the synthesized thiophene derivatives were generated and optimized.
-
Docking Procedure: The C-Docker protocol within Discovery Studio was employed to predict the binding modes and interaction energies of the ligands with CDK2. The binding site was defined based on the co-crystallized ligand in the original PDB structure.[1]
-
Analysis: The docking results were analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the amino acid residues of the CDK2 active site. The docking scores were used to rank the compounds based on their predicted binding affinities.[1]
Molecular Docking Protocol for STAT3 Inhibitors
-
Target: Signal Transducer and Activator of Transcription 3 (STAT3).[2][3]
-
Methodology: While the specific docking software is not detailed in the provided abstracts, the studies focused on analogues of Stattic, a known STAT3 inhibitor.[2][3] The in silico analysis likely involved preparing the 3D structure of the STAT3 SH2 domain and docking the aminobenzo[b]thiophene derivatives to predict their binding orientation and affinity. The goal was to understand how modifications to the Stattic scaffold would affect its interaction with STAT3.[2][3]
In Silico Study of α-Amylase Inhibitors
-
Objective: To elucidate the binding mechanism of benzo[b]thiophene derivatives as α-amylase inhibitors.[4]
-
Methodology: The study performed a detailed in silico analysis to estimate the binding properties of the synthesized compounds. This involved molecular docking of the derivatives into the active site of α-amylase. The analysis focused on identifying hydrogen bonding, hydrophobic interactions, and π-stacking interactions that contribute to the binding and inhibitory activity.[4] The study also included predictions of the drug-likeness and toxicity profiles of these agents.[4]
Visualization of Key Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways targeted by these compounds and the experimental processes used are essential for a comprehensive understanding.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Safety Operating Guide
Proper Disposal of Methyl 3-aminobenzo[b]thiophene-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 3-aminobenzo[b]thiophene-2-carboxylate, a compound that requires careful management due to its hazardous properties.
Safety and Hazard Information
This compound presents several hazards that necessitate stringent safety protocols during handling and disposal.[1] The primary hazards associated with this chemical are summarized in the table below.
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[1] |
| H315: Causes skin irritation | Skin Irritation | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1] |
| H319: Causes serious eye irritation | Eye Irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| H335: May cause respiratory irritation | STOT - Single Exposure | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
STOT: Specific Target Organ Toxicity
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[2]
-
This includes unused or expired product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.[2]
-
Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical wastes, unless explicitly permitted by your institution's hazardous waste management plan.[3]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE.[1]
-
Mandatory PPE:
3. Container Selection and Labeling:
-
Select a container that is compatible with the chemical. The original container is often the best choice.[2] If unavailable, use a clearly labeled, leak-proof container with a secure screw-on cap.[4]
-
The container must be in good condition, free from cracks or leaks.[5]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added.[6]
4. Waste Collection and Storage:
-
For solid waste, such as the powder form of the chemical or contaminated wipes, carefully place it into the designated hazardous waste container.[4]
-
For spill cleanup materials, sweep up the solid material and place it into a suitable, closed container for disposal.[1]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][8]
-
Ensure the SAA is away from heat sources and high-traffic areas.[9]
-
Keep the waste container closed at all times, except when adding waste.[4]
5. Request for Disposal:
-
Once the container is full or has been in storage for a period approaching your institution's limit (e.g., 90 days), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[4]
-
Follow your organization's specific procedures for requesting a hazardous waste pickup.[7]
6. Empty Container Disposal:
-
An empty container that held this compound must also be managed carefully.
-
If the container held what is classified as an acutely toxic chemical, it must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[2][5]
-
After triple-rinsing, the container can often be disposed of as regular trash after defacing the original label.[2] Always confirm this procedure with your institution's waste management guidelines.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
- 1. fishersci.fi [fishersci.fi]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Operational Guide for Handling Methyl 3-aminobenzo[b]thiophene-2-carboxylate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl 3-aminobenzo[b]thiophene-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Hazard Summary
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. Below is a summary of the required equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must conform to European standard EN 166. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are generally recommended for handling thiophene derivatives; however, users should conduct their own tests for compatibility.[3] Gloves must be inspected before use and disposed of in accordance with laboratory practices. |
| Body Protection | Protective Clothing | Long-sleeved lab coat. For spill cleanup, a chemical-resistant apron or coveralls may be necessary.[3] |
| Respiratory Protection | Respirator | Not generally required under normal laboratory use with adequate ventilation, such as a chemical fume hood.[3] For large spills or situations with significant dust, an N95 or higher-rated respirator is recommended.[3] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of exposure and accidents.
1. Preparation:
-
Ensure that a chemical fume hood is operational and the workspace is clean and organized.[3]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials: the chemical, solvents, glassware, spatulas, and weighing paper.
-
Don the appropriate PPE as detailed in the table above.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid dust inhalation.[3]
-
Use a clean spatula and weighing paper on an analytical balance.[3]
-
Handle the solid carefully to minimize dust generation.[3]
3. Dissolving in Solvent:
-
If preparing a solution, place the beaker with the appropriate solvent on a stir plate inside the fume hood.[3]
-
Slowly add the weighed solid to the solvent while stirring.
-
Cover the beaker with a watch glass or paraffin film to prevent splashing and solvent evaporation.[3]
4. Post-Procedure:
-
Label all containers with the chemical name, concentration, date, and your initials.[3]
-
Thoroughly clean all equipment after use.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
Disposal Plan
Proper chemical waste disposal is critical for safety and environmental compliance.
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weighing paper, and paper towels, in a designated and clearly labeled solid waste container.[3]
Liquid Waste:
-
Collect all unused or waste solutions in a separate, labeled liquid waste container.[3]
-
Do not mix with incompatible chemicals.[3]
-
Ensure the pH and approximate concentrations are noted on the label.[6]
-
Containers must be made of a compatible material and have a tightly fitting cap.[1][6]
Final Disposal:
-
All waste must be disposed of through a licensed professional waste disposal service.[7]
-
Do not release this chemical into the environment.
-
Empty original containers must be triple-rinsed with a suitable solvent before disposal; the rinsate must be collected as hazardous waste.[6][8]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
